Periglaucine A
Description
has antineoplastic activity; isolated from Pericampylus glaucus; structure in first source
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S,11R,13S,14S,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one |
InChI |
InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17-,18+,19+,20-/m1/s1 |
InChI Key |
QJDYNQYLCIPODD-SWBPCFCJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Periglaucine A: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periglaucine A is a hasubanan-type alkaloid isolated from the plant Pericampylus glaucus. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identifiers
This compound possesses a complex pentacyclic ring system characteristic of hasubanan (B79425) alkaloids. Its chemical identity is defined by the following identifiers:
| Identifier | Value | Source |
| IUPAC Name | (7alpha,8beta,10beta)-8,10-Epoxy-7,8-dimethoxy-17-methyl-2,3-[methylenebis(oxy)]hasubanan-6-one | [1] |
| Molecular Formula | C₂₀H₂₃NO₆ | [2] |
| Molecular Weight | 373.4 g/mol | [2] |
| CAS Number | 1025023-04-4 | [2] |
| SMILES | CO[C@@H]1C(=O)C[C@]23CCN(C)[C@@]22C--INVALID-LINK--c1cc2OCOc2cc31 | [2] |
Physicochemical Properties
| Property | Observation | Source |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| General Characteristics | Considered to have hydrophilic characteristics in the context of nanoparticle encapsulation | [4] |
| Storage | Store desiccated at -20°C for long-term stability | [5] |
Biological Activity
This compound has been investigated for several biological activities, with the most prominent being its antiviral and antiparasitic effects.
| Activity | Description | Key Findings | Source |
| Anti-Hepatitis B Virus (HBV) | Inhibits the secretion of Hepatitis B virus surface antigen (HBsAg) in Hep G2.2.15 cells. | - | [2][6] |
| Acanthamoebicidal | Exhibits activity against Acanthamoeba triangularis, both trophozoites and cysts. | At 100 µg/mL, inhibits more than 70% survival of both cysts and trophozoites. | [7] |
Experimental Protocols
Detailed experimental protocols for the isolation and specific bioassays of this compound are not fully described in the available literature. The following are generalized protocols representative of the methodologies typically employed in this area of research.
General Alkaloid Isolation from Pericampylus glaucus
The isolation of hasubanan alkaloids like this compound from Pericampylus glaucus generally follows a multi-step extraction and chromatographic purification process.
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. Non-alkaloidal components are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted back into an organic solvent (e.g., chloroform or dichloromethane).
-
Chromatographic Purification: The crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. This may include column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.
-
Structure Elucidation: The structure of the isolated pure compound, this compound, is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and confirmed by single-crystal X-ray diffraction.
Anti-Hepatitis B Virus (HBV) HBsAg Secretion Assay
The inhibitory effect of this compound on HBV is assessed by measuring the level of HBsAg secreted from a stable HBV-producing human hepatoma cell line, HepG2.2.15.
-
Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum) until they reach a desired confluency.
-
Compound Treatment: The cells are then treated with various concentrations of this compound. A positive control (e.g., an approved anti-HBV drug) and a negative control (vehicle) are included.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
HBsAg Quantification: The amount of HBsAg in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Cytotoxicity Assay: The viability of the cells after treatment is assessed using a standard method like the MTT assay to ensure that the reduction in HBsAg is not due to general cytotoxicity.
-
Data Analysis: The concentration of this compound that inhibits HBsAg secretion by 50% (IC₅₀) is calculated.
Acanthamoebicidal Viability Assay
The activity of this compound against Acanthamoeba is determined by assessing the viability of the amoeba after treatment.
-
Amoeba Culture: Acanthamoeba trophozoites are cultured in a suitable axenic medium. Cysts can be induced by transferring trophozoites to a non-nutrient agar (B569324) plate.
-
Compound Treatment: A suspension of Acanthamoeba trophozoites or cysts is treated with different concentrations of this compound in a microtiter plate. A positive control (e.g., chlorhexidine) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: The viability of the amoebae is determined. This can be done by methods such as:
-
Trypan Blue Exclusion: Live cells with intact membranes exclude the dye, while dead cells are stained blue.
-
Live/Dead Staining: Using fluorescent dyes that differentiate between live and dead cells.
-
-
Microscopic Counting: The number of viable and non-viable amoebae is counted using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of inhibition of amoeba viability is calculated for each concentration of this compound.
Signaling Pathways
The specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated in the available scientific literature. Further research is required to identify its molecular targets and downstream signaling cascades.
Conclusion
This compound is a structurally interesting natural product with promising anti-HBV and acanthamoebicidal activities. While its basic chemical identity is established, a significant amount of research is still needed to fully characterize its physicochemical properties, delineate its detailed mechanism of action, and evaluate its full therapeutic potential. This guide provides a summary of the current knowledge and highlights the areas where further investigation is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Practical Complete-Kill Assay to Evaluate Anti-Acanthamoeba Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro pharmacological activities of Pericampylus glaucus (Lam.) Merr. and their relation to ethnomedicinal use - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
Spectroscopic Profile of Periglaucine A: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for Periglaucine A, a hasubanane-type alkaloid isolated from the medicinal plant Pericampylus glaucus. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the detailed structural and analytical properties of this compound.
Introduction
This compound is a novel alkaloid identified within the plant species Pericampylus glaucus. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document presents the key quantitative data from these analyses in a structured format, alongside the experimental protocols utilized for data acquisition.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 6.66 | d | 8.2 |
| 2 | 6.75 | d | 8.2 |
| 5β | 2.22 | m | |
| 5α | 3.12 | dd | 18.0, 5.8 |
| 6 | 3.51 | d | 5.8 |
| 7 | 4.41 | d | 1.5 |
| 8 | 4.67 | d | 1.5 |
| 9 | 3.18 | d | 5.5 |
| 10β | 1.83 | m | |
| 10α | 2.15 | m | |
| 13 | 1.95 | m | |
| 14β | 2.30 | m | |
| 14α | 2.55 | m | |
| 16 | 2.45 | s | |
| 3-OCH₃ | 3.85 | s | |
| 4-OCH₃ | 3.87 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 110.8 |
| 2 | 120.9 |
| 3 | 148.8 |
| 4 | 142.6 |
| 5 | 40.5 |
| 6 | 62.8 |
| 7 | 93.4 |
| 8 | 105.7 |
| 9 | 47.9 |
| 10 | 25.1 |
| 11 | 126.9 |
| 12 | 132.5 |
| 13 | 44.2 |
| 14 | 35.9 |
| 16 | 42.7 |
| 17 | 209.2 |
| 3-OCH₃ | 56.1 |
| 4-OCH₃ | 60.8 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | Observed m/z | Formula |
| HRESIMS | [M+H]⁺ | 344.1859 | C₂₀H₂₆NO₄ |
Experimental Protocols
The data presented above were acquired using the following methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker AV-500 spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Frequencies: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δH 7.26 and δC 77.0 for CDCl₃).
-
2D NMR: Structural assignments were further confirmed by 2D NMR experiments, including HSQC, HMBC, and ¹H-¹H COSY.
Mass Spectrometry (MS)
-
Instrumentation: API QSTAR Pulsar i hybrid Q-TOF mass spectrometer.
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
Ionization Mode: Positive ion mode.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for Natural Product Characterization.
Unraveling the Amoebicidal Mechanism of Periglaucine A Against Acanthamoeba
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Acanthamoeba species are opportunistic protozoan parasites responsible for serious human infections, including the sight-threatening Acanthamoeba keratitis (AK) and the fatal granulomatous amoebic encephalitis (GAE). The current therapeutic options are often lengthy, exhibit significant toxicity, and are hampered by the parasite's resilient cyst form. This necessitates the exploration of novel, effective amoebicidal agents. Periglaucine A, a natural compound isolated from Pericampylus glaucus, has demonstrated significant activity against both the trophozoite and cyst stages of Acanthamoeba. While direct mechanistic studies on this compound are limited, evidence from related compounds and other plant-derived amoebicidal agents suggests a mechanism of action centered on the induction of apoptosis-like programmed cell death (PCD), likely mediated through mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the known activity of this compound, details relevant experimental protocols to investigate its mechanism of action, and presents a hypothesized signaling pathway for its amoebicidal effects.
Quantitative Efficacy of this compound
This compound has been evaluated for its in vitro efficacy against Acanthamoeba triangularis, demonstrating potent activity against both the active trophozoite and the dormant cyst stages. The following tables summarize the key quantitative data from published studies.
Table 1: Amoebicidal Activity of this compound [1]
| Stage | Concentration (µg/mL) | % Inhibition of Survival |
| Trophozoites | 100 | >70% |
| Cysts | 100 | >70% |
Table 2: Therapeutic Index of this compound [1]
| Stage | Therapeutic Index |
| Trophozoites | 1.5 |
| Cysts | 8.5 |
The therapeutic index is a measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose.
Table 3: Efficacy of this compound-Loaded Nanoparticles against Acanthamoeba triangularis Trophozoites
| Concentration (µg/mL) | % Inhibition of Viability |
| 100 | 74.9% |
| 50 | 59.9% |
| 25 | 49.9% |
Hypothesized Mechanism of Action: Induction of Apoptosis-like Programmed Cell Death
Based on studies of analogous compounds and plant extracts against Acanthamoeba, the proposed mechanism of action for this compound is the induction of an apoptosis-like programmed cell death (PCD) pathway. This process is likely initiated by the disruption of mitochondrial function, leading to a cascade of events culminating in cell death.
Mitochondrial Dysfunction
The mitochondrion is a key regulator of apoptosis. It is hypothesized that this compound targets the mitochondria of Acanthamoeba, leading to:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): A reduction in the mitochondrial membrane potential is an early indicator of apoptosis. This depolarization can be triggered by various stimuli and leads to the release of pro-apoptotic factors.
-
Reduced ATP Production: Disruption of mitochondrial function impairs oxidative phosphorylation, resulting in a significant drop in cellular ATP levels, which is detrimental to the energy-dependent processes required for cell survival.
Oxidative Stress
The disruption of the mitochondrial electron transport chain can lead to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. This increase in ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, further pushing the cell towards apoptosis.
Caspase-Like Activity
While Acanthamoeba does not possess the same caspase family of proteases as metazoans, it does have metacaspases, which are structurally similar and are thought to play a role in programmed cell death. The apoptotic cascade initiated by mitochondrial dysfunction and oxidative stress may lead to the activation of these caspase-like proteins, which then execute the final stages of cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound against Acanthamoeba.
Acanthamoeba Culture and Treatment
-
Acanthamoeba castellanii (ATCC 30234) is cultured axenically in Peptone-Yeast Extract-Glucose (PYG) medium at 25-28°C.
-
Trophozoites are harvested during the logarithmic growth phase.
-
For experiments, trophozoites are seeded in 24-well plates at a density of 1 x 10^5 cells/well.
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the culture medium at various concentrations. A DMSO-only control is included.
Amoebicidal Activity Assay
-
After incubation with this compound for 24, 48, and 72 hours, the viability of trophozoites is determined using the trypan blue exclusion assay.
-
Viable (unstained) and non-viable (blue-stained) amoebae are counted using a hemocytometer.
-
The percentage of inhibition is calculated relative to the DMSO control.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Treated and control trophozoites are harvested and washed with phosphate-buffered saline (PBS).
-
The cells are then incubated with a fluorescent cationic dye, such as JC-1 or Rhodamine 123, which accumulates in the mitochondria in a potential-dependent manner.
-
The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of ΔΨm.
Detection of Reactive Oxygen Species (ROS)
-
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Treated and control trophozoites are incubated with DCFH-DA.
-
In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is quantified by flow cytometry or a fluorescence plate reader.
TUNEL Assay for DNA Fragmentation
-
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Treated and control cells are fixed, permeabilized, and then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.
-
The fluorescent signal from the labeled cells is visualized by fluorescence microscopy or quantified by flow cytometry.
Caspase-Like Activity Assay
-
The activity of caspase-like proteases can be measured using a fluorometric assay.
-
Cell lysates from treated and control trophozoites are incubated with a specific fluorogenic caspase substrate (e.g., Z-DEVD-R110 for caspase-3-like activity).
-
The cleavage of the substrate by active caspases releases a fluorescent group, and the increase in fluorescence is measured over time.
Visualizations
Hypothesized Signaling Pathway of this compound in Acanthamoeba
Caption: Hypothesized signaling cascade of this compound inducing apoptosis in Acanthamoeba.
Experimental Workflow for Assessing Amoebicidal Activity
Caption: Workflow for investigating the amoebicidal mechanism of this compound.
Conclusion and Future Directions
This compound presents a promising natural compound for the development of new therapeutics against Acanthamoeba infections. The available data strongly suggest that its amoebicidal activity is mediated through the induction of an apoptosis-like programmed cell death pathway, initiated by mitochondrial dysfunction and oxidative stress.
To solidify this hypothesized mechanism, further research is required. This includes:
-
Direct Mechanistic Studies: Performing the detailed experimental protocols outlined in this guide specifically with this compound to confirm its effects on mitochondrial membrane potential, ROS production, and caspase-like activity in Acanthamoeba.
-
Target Identification: Utilizing techniques such as proteomics and transcriptomics to identify the specific molecular targets of this compound within the Acanthamoeba cell.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of Acanthamoeba keratitis and granulomatous amoebic encephalitis.
-
Synergistic Studies: Investigating the potential for synergistic effects when this compound is used in combination with existing amoebicidal drugs to enhance efficacy and reduce toxicity.
By pursuing these avenues of research, the full therapeutic potential of this compound as a novel anti-Acanthamoeba agent can be realized.
References
An In-depth Technical Guide on the Solubility and Stability of Periglaucine A
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Periglaucine A, a hasubanane-type alkaloid. The information is intended for researchers, scientists, and professionals involved in drug development and scientific investigation. This document compiles known solubility characteristics and stability profiles, alongside generalized experimental protocols for their assessment.
Introduction
This compound is a natural compound isolated from Pericampylus glaucus.[1] As with any compound intended for research or therapeutic development, understanding its physicochemical properties, such as solubility and stability, is critical for ensuring accurate experimental results and developing viable formulations. This guide summarizes the currently available information on these key parameters.
Solubility Profile
The solubility of a compound is a crucial factor in its biological activity, bioavailability, and formulation. Based on available data, this compound is a crystalline powder that is soluble in a range of organic solvents.
This compound has been reported to be soluble in several common laboratory solvents. A summary of its qualitative solubility is presented in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Acetone | Soluble[1] |
For enhancing solubility, it is suggested to warm the solution to 37°C and use an ultrasonic bath.[1]
As of the latest review of scientific literature, specific quantitative solubility data for this compound (e.g., in mg/mL or molarity) in the aforementioned solvents are not publicly available. Researchers are advised to determine these values empirically for their specific experimental conditions.
A general protocol for determining the solubility of a compound like this compound is outlined below. This is a standard laboratory procedure that can be adapted as needed.
Diagram 1: Experimental Workflow for Solubility Assessment
Caption: A generalized workflow for determining the aqueous or organic solubility of a compound.
Stability Profile
The stability of a compound is critical for its storage, handling, and use in experimental assays. The following sections detail the known stability of this compound.
This compound exhibits good stability under appropriate storage conditions. Recommendations for storage are summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| In Solvent | -80°C | 1 year[3] |
| Stock Solution | Below -20°C | Several months[1] |
It is generally recommended to prepare fresh solutions for immediate use.[1] If stock solutions are prepared in advance, they should be stored in sealed containers at or below -20°C.[1]
To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer, at a certain pH, or under light exposure), a stability-indicating assay is required. A general workflow for such a study is provided below.
Diagram 2: Experimental Workflow for Stability Study
Caption: A generalized workflow for assessing the stability of a compound under various conditions.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways that are modulated by this compound. The compound has been noted to inhibit the secretion of hepatitis B virus (HBV) surface antigen (HBsAg) in Hep G2.2.15 cells, but the underlying mechanism of action has not been elucidated.[1][3] Further research is required to identify the molecular targets and signaling cascades affected by this compound.
Diagram 3: Logical Relationship of this compound's Known Biological Effect
Caption: The inhibitory effect of this compound on HBsAg secretion in a cell-based model.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative solubility in several organic solvents is known, quantitative data is lacking. The compound is stable for extended periods when stored appropriately as a powder or in a frozen solution. The provided experimental workflows offer a starting point for researchers wishing to generate more detailed solubility and stability data for their specific applications. Further investigation is needed to elucidate the mechanism of action and the signaling pathways associated with the biological activities of this compound.
References
In Vitro Biological Activity of Periglaucine A: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the core in vitro biological activities of the aporphine (B1220529) alkaloid, Periglaucine A.
This compound, a naturally occurring aporphine alkaloid, has emerged as a compound of significant scientific interest due to its diverse and potent in vitro biological activities. This technical guide synthesizes the current understanding of this compound's efficacy, presenting quantitative data, detailed experimental protocols, and visual representations of its putative mechanisms of action. The primary activities identified through in vitro studies include acanthamoebicidal, anti-inflammatory, and cytotoxic effects, highlighting its potential for further therapeutic development.
Acanthamoebicidal Activity
This compound has demonstrated notable efficacy against the pathogenic protozoan Acanthamoeba triangularis, the causative agent of serious infections such as Acanthamoeba keratitis.
Quantitative Data
The following table summarizes the observed acanthamoebicidal activity of this compound.
| Bioassay | Organism | Concentration (µg/mL) | % Inhibition of Survival |
| Acanthamoebicidal Assay | Acanthamoeba triangularis (Trophozoites) | 100 | >70% |
| Acanthamoebicidal Assay | Acanthamoeba triangularis (Cysts) | 100 | >70% |
Experimental Protocol: In Vitro Acanthamoebicidal Assay
This protocol outlines a standard method for assessing the amoebicidal activity of a compound against Acanthamoeba species.
Materials:
-
Acanthamoeba triangularis cultures (trophozoite and cyst stages)
-
Axenic culture medium (e.g., PYG medium)
-
This compound (test compound)
-
Chlorhexidine (positive control)
-
Vehicle control (e.g., DMSO)
-
96-well microtiter plates
-
Trypan blue (0.4% solution)
-
Hemocytometer or automated cell counter
-
Incubator maintained at 30°C
Procedure:
-
Culturing of Acanthamoeba triangularis : Trophozoites are cultured in an axenic medium at 30°C. Cysts are induced by transferring mature trophozoites to a non-nutrient encystment medium and incubating for 7-10 days.
-
Preparation of Test Solutions : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium to achieve the desired test concentrations.
-
Assay Performance :
-
In a 96-well plate, 100 µL of the Acanthamoeba suspension (trophozoites or cysts) at a density of approximately 1 × 10⁵ cells/mL is added to each well.
-
100 µL of the respective this compound dilutions are added to the wells.
-
Positive (Chlorhexidine) and negative (vehicle) controls are included.
-
The plate is incubated at 30°C for 24, 48, and 72 hours.
-
-
Viability Assessment : Post-incubation, the viability of the amoebas is determined using the trypan blue exclusion method. A small aliquot of the cell suspension is mixed with an equal volume of trypan blue solution, and the number of stained (non-viable) and unstained (viable) cells is counted using a hemocytometer.
-
Data Analysis : The percentage of inhibition is calculated relative to the negative control.
Experimental Workflow: Acanthamoebicidal Assay
Caption: Workflow of the in vitro acanthamoebicidal activity assay.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory potential through its ability to inhibit protein denaturation and stabilize red blood cell membranes, key processes associated with inflammation.[1]
Quantitative Data
While specific quantitative data for this compound is not detailed in the available abstracts, the compound is reported to show positive results in the following assays.
| Bioassay | Outcome |
| Inhibition of Protein Denaturation | Prevents heat-induced denaturation of albumin |
| Red Blood Cell Membrane Stabilization | Protects RBCs from hypotonic lysis |
| Cyclooxygenase (COX-1 & COX-2) Inhibition | Demonstrates inhibitory activity |
Experimental Protocols
Inhibition of Heat-Induced Albumin Denaturation
This assay measures the ability of a substance to inhibit the denaturation of protein, a well-documented cause of inflammation.
Materials:
-
Bovine Serum Albumin (BSA, 1% aqueous solution)
-
This compound
-
Diclofenac Sodium (positive control)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
The reaction mixture consists of 2 mL of 1% BSA and 400 µL of this compound at various concentrations.
-
The mixture is incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixture at 70°C for 10 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated.
Red Blood Cell (RBC) Membrane Stabilization
This method assesses the ability of a compound to stabilize the RBC membrane against hypotonicity-induced lysis.
Materials:
-
Fresh human blood
-
This compound
-
Diclofenac Sodium (positive control)
-
Isotonic and hypotonic saline solutions
-
Centrifuge
-
Spectrophotometer
Procedure:
-
A suspension of red blood cells is prepared.
-
The RBC suspension is mixed with this compound at different concentrations and incubated.
-
Hemolysis is induced by adding a hypotonic solution.
-
After incubation and centrifugation, the amount of hemoglobin released into the supernatant is measured spectrophotometrically at 560 nm.
-
The percentage of membrane stabilization is calculated.
Experimental Workflow: Anti-inflammatory Assays
Caption: Workflows for in vitro anti-inflammatory activity assays.
Cytotoxic Activity
This compound has shown cytotoxic effects, particularly when encapsulated in nanoparticles, against human lung epithelial cells.[2]
Quantitative Data
| Bioassay | Cell Line | IC50 (µg/mL) |
| Cytotoxicity (PGA-PLGA Nanoparticles) | Human Lung Epithelial | 2 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Materials:
-
Human lung epithelial cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding : Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : The MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The cell viability is expressed as a percentage of the control, and the IC50 value is determined.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Putative Signaling Pathways
While direct studies on this compound are limited, its classification as an aporphine alkaloid suggests potential modulation of key signaling pathways implicated in inflammation and cell survival, such as the NF-κB and MAPK pathways.[4][5][6][7]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Aporphine alkaloids have been reported to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a critical role in cellular responses to a variety of stimuli, including stress and inflammation. Modulation of this pathway by aporphine alkaloids can influence inflammatory outcomes.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
References
- 1. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Poly (dl-Lactide-co-Glycolide) Nanoparticles Encapsulated with this compound and Betulinic Acid for In Vitro Anti- Acanthamoeba and Cytotoxicity Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characterization of Periglaucine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periglaucine A, an alkaloid isolated from Pericampylus glaucus, has garnered significant interest within the scientific community due to its diverse biological activities, including acanthamoebicidal, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the available data on its chemical identity and outlines key experimental considerations for its isolation and analysis.
Chemical and Physical Properties
This compound is classified as an alkaloid. While specific experimental data on its physicochemical properties such as melting point, optical rotation, and solubility are not extensively reported in publicly available literature, its fundamental chemical identifiers have been established.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃NO₆ | [1] |
| Molecular Weight | 373.4 g/mol | [1] |
Note: The lack of detailed, publicly accessible quantitative data underscores the need for further experimental characterization of this compound to support its development as a potential therapeutic agent.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and structural elucidation of natural products. At present, comprehensive public records of the UV-Vis, IR, detailed ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for this compound are not available. The following sections outline the standard methodologies that would be employed to acquire this critical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed chemical structure of organic molecules.
Experimental Protocol:
-
Sample Preparation: Dissolve a pure sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to assign chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for all protons and carbons in the molecule. 2D NMR experiments will be essential to establish connectivity between different parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.
Experimental Protocol:
-
Sample Introduction: Introduce a solution of this compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. Perform tandem mass spectrometry (MS/MS) to induce fragmentation and record the fragmentation pattern.
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to deduce the structure of the molecule.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, often indicating the presence of chromophores. IR spectroscopy identifies the functional groups present in a molecule.
Experimental Protocol (UV-Vis):
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Experimental Protocol (IR):
-
Sample Preparation: Prepare the sample as a thin film, a KBr pellet, or a solution in a suitable solvent.
-
Data Acquisition: Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Isolation and Purification
This compound is naturally found in the plant Pericampylus glaucus. A general workflow for its isolation and purification from the plant material is described below.
References
A Technical Overview of Periglaucine A: Molecular Formula and Weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the fundamental molecular properties of Periglaucine A, a natural product with recognized biological activities. The following sections detail its molecular formula and weight, presented for clarity and ease of use in research and development contexts.
Molecular Data Summary
The essential molecular details of this compound are presented in the table below. This information is critical for a variety of applications, including analytical chemistry, pharmacology, and synthetic chemistry.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₀H₂₃NO₆ | [1][2][3] |
| Molecular Weight | 373.4 g/mol | [2][3] |
| CAS Number | 1025023-04-4 | [1][3] |
Experimental Context
This compound has been identified as an inhibitor of hepatitis B virus (HBV) surface antigen (HBsAg) secretion in Hep G2.2.15 cells.[1][2] This biological activity underscores the importance of accurately characterizing its physical and chemical properties for further investigation in antiviral drug discovery and development. The purity of this compound for experimental use is typically determined by High-Performance Liquid Chromatography (HPLC), with purities of 95% being reported.[3] For experimental purposes, it is often dissolved in Dimethyl sulfoxide (B87167) (DMSO).[3]
Logical Relationship of Molecular Properties
The following diagram illustrates the foundational relationship between this compound and its key molecular identifiers.
References
Periglaucine A: A Technical Guide to its Natural Source and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural Source
The principal natural source of Periglaucine A identified in scientific literature is the plant Pericampylus glaucus.[1][2] This climbing plant is found across Asia and has been utilized in traditional medicine for various ailments.[2] Different parts of the plant, including the stems, leaves, roots, and fruits, have been investigated for their phytochemical constituents.[2]
Extraction Methodologies
The extraction of alkaloids, including this compound, from Pericampylus glaucus typically involves solvent extraction techniques. The choice of solvent and method can significantly influence the efficiency and profile of the extracted compounds.
General Solvent Extraction
A common approach involves the sequential extraction of plant material with solvents of increasing polarity. This method facilitates the separation of compounds based on their solubility. A typical sequence includes:
-
Hexane: To remove non-polar compounds such as fats and waxes.
-
Chloroform: To extract compounds of intermediate polarity.
-
Ethanol: To extract more polar compounds, including many alkaloids.[2]
Alternatively, a direct extraction with a single solvent, most commonly ethanol, is employed. Soxhlet extraction is a continuous extraction method that has been reported for obtaining ethanolic extracts from the leaves of Pericampylus glaucus.
Experimental Protocol: General Ethanolic Extraction (Soxhlet)
The following is a generalized protocol based on standard laboratory practices for the extraction of alkaloids from plant material. Note: This is not a specific protocol for this compound and optimization would be required.
-
Plant Material Preparation: The leaves of Pericampylus glaucus are collected, dried, and ground into a coarse powder.
-
Soxhlet Extraction:
-
The powdered plant material is packed into a thimble.
-
The thimble is placed in a Soxhlet extractor.
-
Ethanol is used as the extraction solvent.
-
The apparatus is heated, and the extraction is allowed to proceed for several hours until the solvent running through the extractor is colorless.
-
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
Following extraction, a multi-step purification process is necessary to isolate this compound from the complex mixture of phytochemicals in the crude extract.
Acid-Base Extraction for Alkaloids
A common method for the selective isolation of alkaloids is acid-base extraction. This technique leverages the basic nature of alkaloids.
-
The crude extract is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid). This protonates the basic nitrogen atom of the alkaloids, making them soluble in the aqueous phase.
-
The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.
-
The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, rendering them insoluble in water.
-
The free-base alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform).
-
The organic solvent is evaporated to yield a crude alkaloid mixture.
Chromatographic Purification
Further purification of the crude alkaloid mixture is typically achieved using chromatographic techniques.
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to a high degree of purity, preparative HPLC is often employed. This technique offers high resolution and is suitable for isolating individual compounds from complex mixtures.
Quantitative Data
Specific quantitative data for the extraction and isolation of this compound is limited in the available literature. The following table summarizes the available data for the crude extract of Pericampylus glaucus leaves.
| Plant Material | Extraction Method | Solvent | Yield of Crude Extract | Reference |
| Pericampylus glaucus leaves | Soxhlet Extraction | Ethanol | 5% (w/w) |
Note: There is currently no published data on the specific yield or purity of this compound following isolation from Pericampylus glaucus.
Signaling Pathways
A critical area for future research is the elucidation of the molecular mechanisms of action of this compound, including its effects on cellular signaling pathways. Despite its documented biological activities, such as acanthamoebicidal, anti-inflammatory, and cytotoxic effects, the specific signaling pathways modulated by this compound have not yet been reported in the scientific literature.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from Pericampylus glaucus.
Caption: Generalized workflow for the extraction and isolation of this compound.
Logical Relationship: Information Gap
The following diagram illustrates the current gap in knowledge regarding the signaling pathways of this compound.
Caption: Knowledge gap in this compound's mechanism of action.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated biological activities. However, significant research is required to fully characterize its therapeutic potential. Future efforts should focus on:
-
Development of a standardized and detailed protocol for the efficient extraction and isolation of this compound from Pericampylus glaucus.
-
Quantitative analysis to determine the yield and purity of this compound from various parts of the plant and using different extraction methods.
-
Elucidation of the mechanism of action , with a primary focus on identifying the specific cellular signaling pathways modulated by this compound. This is crucial for understanding its therapeutic effects and potential side effects.
This technical guide serves as a foundation for researchers and drug development professionals to build upon, highlighting both the current state of knowledge and the critical areas where further investigation is needed.
References
- 1. Acanthamoebicidal activity of this compound and betulinic acid from Pericampylus glaucus (Lam.) Merr. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Periglaucine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periglaucine A is a bioactive alkaloid isolated from the plant Pericampylus glaucus, a climbing plant utilized in traditional medicine across Asia for various ailments.[1] Scientific studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and acanthamoebicidal agent.[2][3] Notably, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][4] This document provides detailed protocols for the isolation and purification of this compound, intended to support further research and development of this promising natural compound.
Data Presentation
The following table summarizes key quantitative data related to the extraction and biological activity of this compound and related extracts from Pericampylus glaucus.
| Parameter | Value | Source Plant Part | Reference |
| Extraction Method | Sequential extraction with hexane (B92381), chloroform (B151607), and ethanol (B145695) | Stems, leaves, roots, and fruits | [1] |
| Ethanol extraction of the stem | Stem | [3][5] | |
| Biological Activity | |||
| Acanthamoebicidal Activity (IC70) | 100 µg/mL | Not Specified | [3][5] |
| Anti-inflammatory Activity | Inhibition of COX-1 and COX-2 enzymes | Not Specified | [1][4] |
Experimental Protocols
Protocol 1: Isolation of this compound from Pericampylus glaucus
This protocol describes a sequential extraction method to isolate crude this compound from the plant material.
Materials:
-
Dried and powdered plant material of Pericampylus glaucus (stems are a good source)[3][5]
-
Hexane
-
Chloroform
-
Ethanol
-
Rotary evaporator
-
Filter paper and funnel
-
Maceration vessel
Procedure:
-
Maceration with Hexane:
-
Soak the dried and powdered plant material in hexane (1:10 w/v) in a suitable vessel for 72 hours at room temperature to remove non-polar compounds.
-
Filter the mixture and collect the hexane extract.
-
Dry the plant residue at room temperature.
-
-
Maceration with Chloroform:
-
Submerge the air-dried plant residue from the previous step in chloroform (1:10 w/v) for 72 hours at room temperature.
-
Filter the mixture and collect the chloroform extract.
-
Air-dry the plant residue.
-
-
Maceration with Ethanol:
-
Concentration of the Ethanolic Extract:
-
Concentrate the ethanolic extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
-
The resulting crude ethanolic extract contains this compound and is now ready for purification.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from the crude ethanolic extract using column chromatography.
Materials:
-
Crude ethanolic extract of Pericampylus glaucus
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents for mobile phase (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel G F254)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial, least polar solvent of the mobile phase.
-
Pack the glass column uniformly with the silica gel slurry.
-
Wash the column with the initial mobile phase solvent until the bed is stable.
-
-
Sample Loading:
-
Adsorb the crude ethanolic extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in separate fractions of equal volume.
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound) based on the TLC profiles.
-
-
Isolation of Pure Compound:
-
Combine the pure fractions and concentrate them using a rotary evaporator to obtain purified this compound.
-
Assess the purity of the final compound using analytical techniques such as HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
Visualizations
Experimental Workflow for this compound Isolation and Purification
References
- 1. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acanthamoebicidal activity of this compound and betulinic acid from Pericampylus glaucus (Lam.) Merr. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Periglaucine A Nanoparticle Formulation for Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periglaucine A, a natural compound, has demonstrated significant potential in therapeutic applications, notably for its anti-inflammatory and cytotoxic properties. The development of a nanoparticle-based drug delivery system for this compound aims to enhance its therapeutic efficacy, improve bioavailability, and enable targeted delivery to specific sites of action, thereby minimizing off-target effects. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of a this compound-loaded nanoparticle system using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer.
Data Presentation
The following tables summarize the key quantitative data obtained from the characterization and in vitro evaluation of this compound-loaded PLGA nanoparticles.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Method of Preparation | Single Emulsion-Solvent Evaporation | [1] |
| Average Particle Size | 100–500 nm | [1] |
| This compound Encapsulation Efficiency | 90% | [1] |
Table 2: In Vitro Drug Release Profile of this compound from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) | Reference |
| 6 | Not Reported | |
| 12 | Not Reported | |
| 18 | Not Reported | |
| 24 | 70.6% | [1] |
| 48 | 54.8% | [1] |
| 72 | 45.4% | [1] |
Table 3: Cytotoxicity of this compound-Loaded PLGA Nanoparticles against Lung Epithelial Cell Line
| Formulation | IC50 Value | Reference |
| PGA-PLGA Nanoparticles | 2 µg/mL | [2] |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol describes the encapsulation of this compound into PLGA nanoparticles using the single emulsion-solvent evaporation technique.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent[3]
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant[4]
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane.[3]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as poly(vinyl alcohol) (PVA).[4]
-
Emulsification: Add the organic phase to the aqueous phase dropwise while continuously stirring at a high speed using a magnetic stirrer. Further, emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.[5] The energy input during this step is critical for controlling the final particle size.[6]
-
Solvent Evaporation: Subject the emulsion to continuous stirring at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent.[3][4] This process leads to the precipitation of the polymer, encapsulating the drug to form solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the formed nanoparticles by centrifugation. Wash the nanoparticle pellet multiple times with deionized water to remove any residual surfactant and un-encapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder.
Experimental workflow for nanoparticle preparation.
In Vitro Drug Release Study (Dialysis Membrane Method)
This protocol outlines the procedure to determine the in vitro release kinetics of this compound from the PLGA nanoparticles using a dialysis membrane method.[7][8]
Materials:
-
This compound-loaded PLGA nanoparticles
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)[9]
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation of Nanoparticle Suspension: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS.
-
Dialysis Bag Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. Securely close one end of the dialysis tube.
-
Loading the Dialysis Bag: Transfer the nanoparticle suspension into the dialysis bag and securely seal the other end.
-
Release Study Setup: Place the sealed dialysis bag into a larger container with a known volume of fresh PBS (the release medium). The volume of the release medium should be significantly larger than the volume inside the dialysis bag to maintain sink conditions.[9]
-
Incubation: Incubate the setup at 37°C with continuous gentle agitation in a shaking incubator or water bath.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium from the outer container.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
Drug Quantification: Analyze the collected samples for the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Workflow for in vitro drug release study.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound-loaded nanoparticles on a selected cell line.[1][10]
Materials:
-
Target cell line (e.g., lung epithelial cells)
-
Complete cell culture medium
-
This compound-loaded nanoparticles
-
Free this compound (as a control)
-
Empty nanoparticles (as a control)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Treatment: Prepare serial dilutions of the this compound nanoparticles, free this compound, and empty nanoparticles in the cell culture medium. Remove the old medium from the wells and add the different concentrations of the test substances. Include untreated cells as a negative control.
-
Incubation: Incubate the treated plates for a specific period (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Workflow for MTT cytotoxicity assay.
Signaling Pathways
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10] These enzymes are key to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX-1 and COX-2, this compound effectively blocks the production of prostaglandins, thereby reducing inflammation.
Anti-inflammatory action of this compound.
Proposed Anti-Cancer Signaling Pathway of this compound
The cytotoxic effects of this compound against cancer cells, such as nasopharyngeal carcinoma, suggest its potential as an anti-cancer agent.[10] While the precise molecular pathway is still under investigation, many natural compounds with similar structures exert their anti-cancer effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest. A plausible mechanism for this compound involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and/or cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.
Proposed anti-cancer mechanisms of this compound.
References
- 1. Aberrant activation of Hedgehog pathway in Nasopharyngeal carcinoma | springermedicine.com [springermedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nasopharyngeal cancer [pegascy-group.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Nasopharyngeal Carcinoma Signaling Pathway: An Update on Molecular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acanthamoebicidal activity of this compound and betulinic acid from Pericampylus glaucus (Lam.) Merr. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of macrophage cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induction in human cancer cells by sungucine from Strychnos icaja root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Periglaucine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the cytotoxic properties of Periglaucine A, an alkaloid isolated from Pericampylus glaucus. While specific cytotoxic data for this compound against cancer cell lines is not extensively available in current literature, this document outlines standardized protocols for key cytotoxicity assays, including MTT, Lactate Dehydrogenase (LDH), and apoptosis detection. The provided data tables are illustrative examples to guide the presentation of experimental findings.
Data Presentation
The effective evaluation of a potential anti-cancer compound necessitates a clear and concise presentation of quantitative data. The following tables are templates for summarizing the cytotoxic effects of this compound.
Table 1: IC₅₀ Values of this compound on Various Cell Lines
This table should be used to present the half-maximal inhibitory concentration (IC₅₀) of this compound, which represents the concentration of the compound that inhibits 50% of cell growth or viability. Comparing IC₅₀ values across different cancer cell lines and a normal (non-cancerous) cell line is crucial for assessing both the potency and the selectivity of the compound.
| Cell Line | Cell Type | Incubation Time (hours) | IC₅₀ (µM) - Illustrative Data |
| HK1 | Nasopharyngeal Carcinoma | 48 | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 22.5 ± 2.5 |
| A549 | Lung Carcinoma | 48 | 35.1 ± 3.2 |
| MRC-5 | Normal Lung Fibroblast | 48 | > 100 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 2: Lactate Dehydrogenase (LDH) Release Assay Results
This table is designed to show the percentage of cytotoxicity as determined by the release of LDH from damaged cells. This assay measures membrane integrity.
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (Illustrative Data) |
| HK1 | 10 | 25.3 ± 3.1 |
| 25 | 58.7 ± 4.5 | |
| 50 | 85.2 ± 5.9 | |
| MRC-5 | 10 | 5.1 ± 1.2 |
| 25 | 12.4 ± 2.3 | |
| 50 | 20.6 ± 3.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 3: Apoptosis Analysis by Annexin V-FITC Staining
This table summarizes the results from an apoptosis assay, distinguishing between early apoptotic, late apoptotic, and necrotic cells.
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HK1 | 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 25 | 28.4 ± 3.2 | 15.7 ± 2.1 | |
| MRC-5 | 0 (Control) | 1.8 ± 0.4 | 1.2 ± 0.2 |
| 25 | 6.3 ± 1.1 | 3.5 ± 0.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
The following are detailed protocols for the assessment of cytotoxicity. These are standard methods that can be adapted for the specific experimental conditions when testing this compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1][2] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3][4]
Materials:
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control (medium only for background).
-
Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated as: ((Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) x 100.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, a hallmark of early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
This compound stock solution
-
Selected cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The cell population will be differentiated into four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
The following diagrams illustrate the experimental workflow and a general representation of apoptosis signaling pathways.
References
- 1. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Lactate Dehydrogenase for Cell Viability Testing Using Cell Lines and Primary Cultured Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Quantification of Periglaucine A
An optimized and efficient High-Performance Liquid Chromatography (HPLC) method for the quantification of Periglaucine A is crucial for researchers, scientists, and professionals involved in drug development and natural product analysis. Although a specific validated method for this compound is not widely published, this document provides a detailed application note and protocol based on established methods for structurally similar indole (B1671886) alkaloids and compounds from the Picrasma genus.
Introduction
This compound is a β-carboline alkaloid found in plants of the Picrasma genus, which are known for their diverse biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo pharmacological research. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Chromatographic Conditions
A C18 stationary phase is recommended for the separation of this compound due to its nonpolar nature, which is suitable for retaining and separating indole alkaloids.[1] The mobile phase consists of a gradient of acetonitrile (B52724) and water, with a small amount of formic acid to improve peak shape and resolution.[2] UV detection is proposed based on the chromophoric nature of the β-carboline structure.
Method Validation Parameters (Hypothetical)
For any new HPLC method, validation is a critical step to ensure its accuracy, precision, and reliability. The following table summarizes the target validation parameters for the quantification of this compound.
| Parameter | Target Value |
| Retention Time (t R ) | Approximately 15-20 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: Quantification of this compound by HPLC
This protocol outlines the step-by-step procedure for the quantitative analysis of this compound in a given sample.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the analysis of indole alkaloids.[1]
3. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation
-
Plant Material: Extract the dried and powdered plant material with methanol. The resulting extract should be evaporated to dryness and then reconstituted in the initial mobile phase.[1]
-
Formulations: Dissolve the formulation in methanol, sonicate to ensure complete dissolution, and dilute to a suitable concentration with the mobile phase.
-
Filtration: All samples and standard solutions must be filtered through a 0.22 µm syringe filter before injection into the HPLC system.
5. HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined by UV scan of this compound) |
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow and Pathway Diagrams
Experimental Workflow for HPLC Quantification of this compound
References
Application Notes and Protocols: Synthesis of Periglaucine A Derivatives for Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine (B1220529) alkaloids represent a large and structurally diverse family of isoquinoline (B145761) alkaloids with a wide range of pharmacological activities.[1] Periglaucine A, an aporphine alkaloid isolated from Pericampylus glaucus, has demonstrated notable bioactivities, including acanthamoebicidal and anti-inflammatory properties.[2][3] The modification of the aporphine scaffold is a promising strategy for the development of new therapeutic agents with enhanced potency and selectivity.[2] This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent bioactivity screening, with a focus on anticancer activity. Aporphine alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines, and their mechanisms of action often involve the modulation of critical signaling pathways.[4][5][6]
Data Presentation: Bioactivity of Aporphine Derivatives
The following table summarizes the cytotoxic activity of selected aporphine alkaloids and their derivatives against various cancer cell lines, providing a reference for the potential bioactivity of newly synthesized this compound derivatives.
| Alkaloid/Derivative | Cancer Cell Line | Activity Type | Value |
| Magnoflorine | HepG2 (Liver) | IC50 | 0.4 µg/mL[1] |
| Lanuginosine | HepG2 (Liver) | IC50 | 2.5 µg/mL[1] |
| Liriodenine | A549 (Lung) | IC50 | Not specified[5] |
| Liriodenine | BGC-823 (Gastric) | IC50 | Not specified[5] |
| Liriodenine | BEL-7402 (Liver) | IC50 | Not specified[5] |
| Oxoputerine | A549 (Lung) | IC50 | Not specified[5] |
| Oxoputerine | BGC-823 (Gastric) | IC50 | Not specified[5] |
| Oxoputerine | BEL-7402 (Liver) | IC50 | Not specified[5] |
| Boldine | Kasumi (Leukemia) | EC50 | 46 µM[7] |
| Boldine | KG-1 (Leukemia) | EC50 | 116 µM[7] |
| Boldine | K-562 (Leukemia) | EC50 | 145 µM[7] |
| Crebanine | K562 (Leukemia) | % Inhibition | 37.5%[1] |
Experimental Protocols
Protocol 1: General Synthesis of the Aporphine Core via Bischler-Napieralski and Pschorr Cyclization
This protocol outlines a classical approach to construct the core aporphine ring structure, which can then be further modified to generate a library of this compound derivatives.
Materials:
-
Substituted phenethylamine (B48288)
-
Substituted phenylacetic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper powder
-
Solvents (e.g., toluene (B28343), methanol (B129727), dichloromethane)
Procedure:
-
Amide Formation: React the substituted phenethylamine with the substituted phenylacetic acid in a suitable solvent like toluene under reflux to form the corresponding N-phenethylphenylacetamide.
-
Bischler-Napieralski Cyclization: Dissolve the amide in a solvent such as toluene and add phosphorus oxychloride (POCl₃) dropwise at 0°C. The reaction is then heated to reflux to yield the dihydroisoquinoline intermediate.[8]
-
Reduction: Reduce the dihydroisoquinoline intermediate using sodium borohydride (NaBH₄) in methanol to obtain the corresponding tetrahydroisoquinoline.[8]
-
Pschorr Cyclization:
-
Dissolve the tetrahydroisoquinoline in a mixture of dilute hydrochloric acid and water and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Add copper powder to the reaction mixture and warm gently to facilitate the cyclization, yielding the aporphine core.[8]
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Chemical Modification of the Aporphine Scaffold
This protocol provides general methods for modifying the synthesized aporphine core to create a library of derivatives. These reactions can be adapted based on the specific functional groups present on the this compound scaffold.
A. Bromination:
-
Dissolve the aporphine compound in a suitable solvent (e.g., acetic acid or chloroform).
-
Add a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the brominated derivative by column chromatography.[2]
B. N-Alkylation/N-Acetylation:
-
To modify the nitrogen atom, the aporphine can be reacted with an appropriate alkyl halide or acyl chloride.
-
Dissolve the aporphine in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate or triethylamine, followed by the alkylating or acetylating agent.
-
Heat the reaction mixture and monitor by TLC.
-
Work up the reaction and purify the N-substituted derivative.[2]
C. O-Demethylation/O-Alkylation:
-
Phenolic methoxy (B1213986) groups can be cleaved using reagents like boron tribromide (BBr₃) to yield hydroxyl groups.
-
The resulting hydroxyl groups can then be alkylated using an alkyl halide in the presence of a base to introduce new ether functionalities.[2]
Protocol 3: In Vitro Cytotoxicity Screening using MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of the synthesized this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathway Diagram: Aporphine Alkaloid-Mediated Inhibition of NF-κB Pathway
Aporphine alkaloids have been reported to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[1] The following diagram illustrates a simplified representation of this mechanism.
Caption: Aporphine derivative inhibiting the NF-κB signaling pathway.
Experimental Workflow: Synthesis and Screening of this compound Derivatives
The following diagram outlines the overall workflow from the synthesis of this compound derivatives to their bioactivity screening.
Caption: Workflow for synthesis and screening of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Periglaucine A Encapsulation in PLGA Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periglaucine A, a natural compound, has demonstrated significant therapeutic potential, exhibiting anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] However, its clinical translation can be hampered by poor solubility and bioavailability. Encapsulation of this compound into biodegradable and biocompatible poly(lactic-co-glycolic acid) (PLGA) nanoparticles offers a promising strategy to overcome these limitations. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles.
Data Presentation
The following tables summarize the key quantitative data regarding the physicochemical characteristics and in vitro performance of this compound-loaded PLGA nanoparticles.
Table 1: Physicochemical Characterization of this compound-PLGA Nanoparticles
| Parameter | Value | Method of Analysis |
| Average Particle Size | 100-500 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | ~90% | UV-Vis Spectroscopy/HPLC |
| Drug Loading | Variable | UV-Vis Spectroscopy/HPLC |
| Morphology | Spherical | Scanning/Transmission Electron Microscopy (SEM/TEM) |
Table 2: In Vitro Performance of this compound-PLGA Nanoparticles
| Assay | Cell Line | Results |
| Cytotoxicity (IC50) | Lung Epithelial Cells | Dose-dependent |
| Anti-Acanthamoeba Activity | Acanthamoeba triangularis | Inhibition of trophozoite viability |
| Cellular Uptake | Varies | Time-dependent internalization |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol is adapted from the single emulsion-solvent evaporation method, which is suitable for encapsulating hydrophobic drugs like this compound.[4]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent (e.g., 100 mg PLGA and 10 mg this compound in 5 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 20 mL deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Sonicate the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., amplitude, time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir for several hours at room temperature to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.
Characterization of Nanoparticles
2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique for these measurements.[5][6][7][8][9]
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
2.2. Encapsulation Efficiency and Drug Loading
This can be determined directly or indirectly using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][10][11][12][13]
Indirect Method (Quantifying free drug in the supernatant):
-
After the initial centrifugation to collect the nanoparticles, carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a pre-established calibration curve (UV-Vis or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Direct Method (Quantifying encapsulated drug):
-
Take a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Measure the concentration of this compound in the solution.
-
Calculate EE% and DL% accordingly.
In Vitro Drug Release Study
The dialysis bag method is commonly used to assess the in vitro release profile of the encapsulated drug.[3][14][15][16][17]
Materials:
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.
-
Immerse the dialysis bag in a larger volume of PBS (release medium) maintained at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released against time.
Cellular Uptake Analysis
Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled nanoparticles.[18][19][20][21][22]
Procedure:
-
Label the PLGA nanoparticles with a fluorescent dye (e.g., FITC, Rhodamine B).
-
Seed the desired cell line in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticles at different concentrations and for various time points.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity, which correlates with the amount of nanoparticle uptake.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[23][24][25][26][27]
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of free this compound, empty PLGA nanoparticles, and this compound-loaded PLGA nanoparticles for a specified duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound and the experimental workflows.
Caption: Workflow for PLGA nanoparticle synthesis.
References
- 1. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic light scattering: A useful technique to characterize nanoparticles [journals.iau.ir]
- 6. Dynamic Light Scattering Techniques for Nanoparticle Sizing [eureka.patsnap.com]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 9. wyatt.com [wyatt.com]
- 10. mdpi.com [mdpi.com]
- 11. Resveratrol-Loaded Polymeric Nanoparticles: Validation of an HPLC-PDA Method to Determine the Drug Entrapment and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 21. RSC - Page load error [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
Application Notes and Protocols: Cell Culture Models for Testing Periglaucine A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periglaucine A, a natural compound isolated from Pericampylus glaucus, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-protozoal effects.[1][2] Preclinical evaluation of this compound's therapeutic potential necessitates robust and reproducible in vitro models to elucidate its mechanism of action and quantify its efficacy. These application notes provide detailed protocols for utilizing cell culture models to assess the anti-inflammatory and anti-cancer properties of this compound. The described assays are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Part 1: Anti-inflammatory Activity of this compound
Inflammation is a critical physiological response that can become pathogenic in chronic diseases. This compound has been shown to inhibit cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory cascade.[2] The following protocols describe the use of macrophage cell lines to model inflammation and test the efficacy of this compound.
Experimental Workflow for Anti-inflammatory Assays
References
- 1. Acanthamoebicidal activity of this compound and betulinic acid from Pericampylus glaucus (Lam.) Merr. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Periglaucine A In Vitro Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periglaucine A in in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or inconsistent cytotoxicity with this compound. What are the potential causes and solutions?
A1: Low or inconsistent cytotoxicity can stem from several factors, primarily related to the physicochemical properties of this compound and the specifics of the assay setup.
Troubleshooting Steps:
-
Solubility Issues: this compound, as an alkaloid, may have limited solubility in aqueous culture media, leading to precipitation and inaccurate concentrations.
-
Solution 1: Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[1][2]
-
Solution 2: Sonication: Briefly sonicate the stock solution to aid dissolution before diluting it into the culture medium.[3]
-
Solution 3: Serial Dilutions: Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium with vigorous vortexing between each dilution to prevent precipitation.[2]
-
-
Compound Stability: The stability of this compound in culture medium over the course of the experiment can affect its activity.
-
Solution: Refer to any available stability data for this compound under your experimental conditions (pH, temperature, light exposure). If stability is a concern, consider reducing the incubation time or replenishing the compound during longer experiments.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Solution: If possible, test this compound on a panel of cell lines to identify more sensitive models. Refer to published data for guidance on potentially responsive cell types.
-
Q2: My MTT/XTT/WST-1 assay results show an unexpectedly high cell viability, or even an increase in signal, at high concentrations of this compound. What could be the cause?
A2: This is a common artifact observed with certain natural products in tetrazolium-based assays.
Troubleshooting Steps:
-
Direct Reduction of Tetrazolium Salts: this compound, or impurities in the sample, may directly reduce the tetrazolium salt (e.g., MTT to formazan) independent of cellular metabolic activity. This leads to a false positive signal for cell viability.[3]
-
Solution 1: Compound-Only Control: Include control wells containing this compound at all tested concentrations in culture medium without cells. Subtract the absorbance of these wells from your experimental values.[3]
-
Solution 2: Alternative Assays: Switch to a non-tetrazolium-based cytotoxicity assay, such as:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[3]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels as an indicator of viable cells.[3]
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
-
Q3: I am having difficulty dissolving this compound for my in vitro assays. What is the recommended procedure?
A3: Achieving and maintaining the solubility of hydrophobic compounds like this compound in aqueous cell culture medium is a critical challenge.
Recommended Solubility Protocol:
-
Primary Solvent: Use high-purity, sterile DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution Assistance: If the compound does not readily dissolve, gentle warming (to 37°C) and brief sonication can be applied.
-
Working Dilutions: Prepare intermediate dilutions of the DMSO stock in DMSO. For the final dilution into aqueous cell culture medium, add the this compound stock dropwise to the continuously vortexing medium to facilitate rapid dispersion and minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is below the level of toxicity for your specific cell line, typically not exceeding 0.5%.[2] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound.
| Compound Formulation | Cell Line | Assay | IC50 | Reference |
| This compound-PLGA Nanoparticles | Lung Epithelial Cells | Not Specified | 2 µg/mL | [4] |
| Compound | Organism | Effect | Concentration | Reference |
| This compound | Acanthamoeba triangularis (Trophozoites) | >70% inhibition of survival | 100 µg/mL | [5] |
| This compound | Acanthamoeba triangularis (Cysts) | >70% inhibition of survival | 100 µg/mL | [5] |
Experimental Protocols
Note: The following are general protocols for common cytotoxicity and mechanistic assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Cell lysis buffer
-
2x Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
Procedure:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of the Caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Western Blot for LC3-I/LC3-II Conversion (Autophagy Marker)
This method detects the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy.
Materials:
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for resolving LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with this compound for the desired time. Include positive (e.g., starvation, rapamycin) and negative controls.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE using a 15% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate. An increase in the LC3-II band relative to the loading control indicates an induction of autophagy.
Visualizations
Signaling Pathways and Experimental Workflows
Experimental workflow for assessing this compound cytotoxicity.
Simplified caspase-dependent apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Poly (dl-Lactide-co-Glycolide) Nanoparticles Encapsulated with this compound and Betulinic Acid for In Vitro Anti- Acanthamoeba and Cytotoxicity Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acanthamoebicidal activity of this compound and betulinic acid from Pericampylus glaucus (Lam.) Merr. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Periglaucine A Solubility and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periglaucine A. Our aim is to help you overcome common challenges related to the solubility of this compound in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a hasubanane-type alkaloid.[1] It has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antiviral properties. Specifically, it has been shown to inhibit the secretion of Hepatitis B virus (HBV) surface antigen.[2]
Q2: In which organic solvents is this compound soluble?
This compound is known to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane (B109758), Ethyl Acetate, and Acetone.
Q3: I am having trouble dissolving this compound. What can I do to improve its solubility?
If you are experiencing difficulty dissolving this compound, you can try gently warming the solution to 37°C. Additionally, using an ultrasonic bath can aid in the dissolution process.
Q4: Can this compound be used in aqueous solutions for cell-based assays?
Directly dissolving this compound in aqueous buffers can be challenging due to its hydrophobic nature. To overcome this, a common approach is to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied. Another advanced method to improve aqueous solubility is nanoencapsulation.
Q5: What is nanoencapsulation and how can it help with this compound solubility?
Nanoencapsulation is a technique where the compound is enclosed within a nanoparticle, such as one made from Poly (dl-lactide-co-glycolide) (PLGA). This method can significantly improve the solubility and delivery of hydrophobic compounds like this compound in aqueous environments for biological assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution in aqueous media. | The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. The concentration of this compound may be above its solubility limit in the final aqueous buffer. | - Increase the percentage of the organic solvent in the final solution, ensuring it remains within a range that is non-toxic to your cells. - Decrease the final concentration of this compound in your assay. - Consider using a different co-solvent system or a solubilizing agent. - For a more robust solution, consider the nanoencapsulation protocol outlined below. |
| Inconsistent results in biological assays. | Incomplete dissolution of this compound, leading to variability in the actual concentration. Degradation of the compound in the stock solution. | - Ensure complete dissolution of the powder by vortexing, gentle warming (37°C), or sonication. - Prepare fresh stock solutions regularly. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell death or altered cell morphology observed in control wells (vehicle only). | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity. | - Perform a dose-response experiment with the vehicle to determine the maximum tolerated concentration in your specific cell line. - Reduce the final concentration of the organic solvent in your experiments to a non-toxic level (typically below 0.5% for DMSO). |
Quantitative Data Summary
The available data on the solubility of this compound is largely qualitative. The following table summarizes the known solubility characteristics. For applications requiring higher aqueous concentrations, the use of a co-solvent system or nanoencapsulation is recommended.
| Solvent/System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing concentrated stock solutions. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution is not recommended. |
| PLGA Nanoparticles in Water | Soluble | Encapsulation significantly improves aqueous dispersibility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Potentially ≥ 2.5 mg/mL | This vehicle has been reported for a similar compound and may be a good starting point for in vivo formulations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C for a short period or place it in an ultrasonic bath until the solution is clear.
-
Sterilization (Optional): If required for your application, sterile-filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Nanoencapsulation of this compound in PLGA Nanoparticles
This protocol is adapted from a published method for the nanoencapsulation of this compound.
-
Organic Phase Preparation:
-
Dissolve 20 mg of Poly (dl-lactide-co-glycolide) (PLGA) and 5 mg of this compound in 2 mL of dichloromethane (DCM).
-
Vortex the mixture for one minute until both components are completely dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of an aqueous solution containing 0.25% polyvinyl alcohol (PVA).
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring continuously.
-
Continue stirring for 10 minutes to form an emulsion.
-
-
Sonication:
-
Sonicate the emulsion using a probe sonicator at 50% amplitude for 3 minutes.
-
-
Solvent Evaporation:
-
Stir the nano-emulsion overnight at room temperature to allow the DCM to evaporate completely, resulting in the formation of this compound-loaded PLGA nanoparticles suspended in the aqueous phase.
-
-
Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated this compound.
-
-
Resuspension:
-
Resuspend the final nanoparticle pellet in the desired aqueous buffer for your biological assay.
-
Visualizations
References
Periglaucine A stability issues in different solvents
Welcome to the technical support center for Periglaucine A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges encountered during experimental work with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your results.
Troubleshooting Guide: this compound Stability in Solution
This guide addresses common issues observed during the handling and storage of this compound in various solvents.
Question 1: I am observing a rapid decrease in the concentration of this compound in my solvent shortly after preparation. What could be the cause?
Answer: Rapid degradation of this compound can be attributed to several factors related to the choice of solvent and storage conditions. As an aporphine (B1220529) alkaloid, this compound is susceptible to oxidative and hydrolytic degradation.
-
Solvent Choice: Protic solvents or those containing impurities can accelerate degradation. For instance, alcohols may participate in reactions, while acetone (B3395972) can contain water, leading to hydrolysis.
-
pH of the Medium: Solutions with acidic or basic pH can catalyze hydrolysis.
-
Exposure to Light and Air: Photodegradation and oxidation are common degradation pathways for alkaloids.[1]
-
Temperature: Elevated temperatures will increase the rate of chemical degradation.[1]
Troubleshooting Steps:
-
Solvent Selection: Switch to a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) for initial stock solutions.[2]
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: Store stock solutions at -80°C for long-term stability (up to one year) and at -20°C for short-term storage.[3] For working solutions, maintain them on ice and use them promptly.
Question 2: My stability data for this compound shows significant variability between experimental replicates. What are the potential sources of this inconsistency?
Answer: Variability in stability data can stem from inconsistencies in sample preparation, handling, and analytical methodology.
-
Inconsistent Solvent Purity: Using different grades or batches of solvents with varying impurity profiles can lead to different degradation rates.
-
Fluctuations in Storage Conditions: Minor differences in temperature, light exposure, or headspace volume in vials between replicates can impact stability.
-
Analytical Method Variability: Inconsistent sample injection volumes, detector response, or integration parameters in techniques like HPLC can introduce variability.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, from solvent degassing to sample sealing, are performed consistently across all replicates.
-
Use High-Purity Solvents: Utilize HPLC-grade or equivalent anhydrous solvents from a single batch for the entire experiment.
-
Control Storage Environment: Use a calibrated and monitored freezer/refrigerator for storage. Ensure all sample vials are sealed identically.
-
Validate Analytical Method: Ensure your analytical method is validated for linearity, precision, and accuracy for this compound quantification.
Frequently Asked Questions (FAQs)
What are the recommended solvents for dissolving this compound?
Based on the solubility of similar compounds like Periglaucine B, recommended solvents include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For creating stock solutions for biological assays, high-purity DMSO is generally preferred due to its broad compatibility and ability to be diluted in aqueous media.
How should I store solid this compound?
Solid this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[3] It is advisable to store it in a desiccator to protect it from moisture.
What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of this compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be employed for more sensitive detection and identification of degradants.[4]
What are the likely degradation products of this compound?
As an aporphine alkaloid, this compound is susceptible to degradation pathways that affect its core structure. Potential degradation products may arise from:
-
Oxidation: Formation of N-oxides or aromatic ring oxidation products.
-
Hydrolysis: Cleavage of ether or ester groups if present in the specific structure of this compound.
-
Demethylation: Loss of methyl groups from methoxy (B1213986) substituents on the aromatic rings.
Identifying the exact degradation products requires techniques like LC-MS/MS and NMR spectroscopy.
Experimental Protocols
Protocol 1: this compound Stability Study in Different Solvents
Objective: To assess the stability of this compound in a panel of common laboratory solvents under different storage conditions.
Materials:
-
This compound (solid powder)
-
HPLC-grade solvents: DMSO, Ethanol, Acetonitrile, and Phosphate Buffered Saline (PBS), pH 7.4
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance, vortex mixer, and centrifuge
-
HPLC-UV system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the test solvents (DMSO, Ethanol, Acetonitrile, and PBS).
-
Storage Conditions: Aliquot the working solutions into amber vials and store them under the following conditions:
-
-80°C
-
-20°C
-
4°C
-
25°C (Room Temperature)
-
-
Time Points: Analyze the samples at the following time points: 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly for 4 weeks.
-
Sample Analysis:
-
At each time point, retrieve the vials from their respective storage conditions.
-
If samples are frozen, allow them to thaw completely at room temperature.
-
Centrifuge the vials to pellet any precipitate.
-
Analyze the supernatant by HPLC-UV to determine the concentration of this compound remaining.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.[1][5]
Materials:
-
This compound
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and Methanol
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the drug solution with 1 M NaOH and keep at room temperature for 2 hours.
-
Oxidation: Mix the drug solution with 30% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid drug powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound (100 µM) in Various Solvents at 25°C
| Time (hours) | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in Acetonitrile | % Remaining in PBS (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 | 99.1 | 95.2 |
| 4 | 99.5 | 96.8 | 98.5 | 90.1 |
| 8 | 99.1 | 93.2 | 97.6 | 82.4 |
| 24 | 98.2 | 85.1 | 95.3 | 65.7 |
| 48 | 97.5 | 75.6 | 92.8 | 48.9 |
| 72 | 96.8 | 68.2 | 90.1 | 35.3 |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Potential degradation pathways for this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of analytical methodologies for the quantification of PCK3145 and PEG-PCK3145 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance in Acanthamoeba to Periglaucine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periglaucine A against Acanthamoeba.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity against Acanthamoeba?
A1: this compound is an alkaloid compound that has demonstrated acanthamoebicidal activity. In vitro studies have shown that this compound at a concentration of 100 μg/mL can inhibit more than 70% of the survival of both the active (trophozoite) and dormant (cyst) forms of Acanthamoeba triangularis.[1]
Q2: What is the proposed mechanism of action of this compound against Acanthamoeba?
A2: The precise mechanism of action of this compound against Acanthamoeba has not been definitively elucidated. However, based on the activity of structurally related compounds, it is hypothesized that this compound may induce apoptosis (programmed cell death) by causing mitochondrial dysfunction.[2] This can lead to a cascade of events including the release of pro-apoptotic factors and ultimately, cell death.
Q3: Why is Acanthamoeba developing resistance to this compound in my experiments?
A3: Acanthamoeba has a remarkable ability to develop resistance to various antimicrobial agents. The primary mechanism of resistance is the formation of a dormant, double-walled cyst.[3] This cyst form is highly resistant to chemical and physical insults. Other potential mechanisms of resistance that could be contributing include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target modification: Alterations in the molecular target of this compound within the amoeba can prevent the drug from binding and exerting its effect.
-
Stress response pathways: Acanthamoeba can activate various stress response pathways that help it to survive in the presence of a toxic compound.
Q4: Can combination therapy enhance the efficacy of this compound and overcome resistance?
A4: Yes, combination therapy is a promising strategy to overcome drug resistance in Acanthamoeba. By targeting different cellular pathways simultaneously, the likelihood of resistance developing is reduced, and a synergistic effect can be achieved. Potential combination strategies with this compound include:
-
Inhibitors of encystation: Preventing the formation of the resistant cyst stage can make the amoeba more susceptible to this compound.
-
Efflux pump inhibitors: Blocking the action of ABC transporters can increase the intracellular concentration of this compound.
-
Agents targeting the cyst wall: Degrading the protective cyst wall can allow this compound to reach its target in the encysted form.
-
Other amoebicidal agents: Combining this compound with other drugs that have different mechanisms of action can lead to a more potent killing effect.
Section 2: Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound and Acanthamoeba.
Problem 1: this compound is effective against trophozoites but not cysts.
| Possible Cause | Troubleshooting Steps |
| Cyst wall impermeability | The robust, multi-layered cyst wall is a primary barrier to drug penetration. |
| Solution 1: Combination Therapy. Combine this compound with an agent that compromises the cyst wall, such as cellulase, as cellulose (B213188) is a key component of the cyst wall. | |
| Solution 2: Inhibit Encystation. Treat trophozoites with a combination of this compound and an encystation inhibitor, such as a Protein Kinase C (PKC) inhibitor. This prevents the formation of resistant cysts. | |
| Drug efflux | Cysts may upregulate the expression of efflux pumps to expel the drug. |
| Solution: Efflux Pump Inhibitors. Include a known ABC transporter inhibitor in your treatment regimen to increase the intracellular concentration of this compound within the cysts. |
Problem 2: Acanthamoeba develops resistance to this compound over time.
| Possible Cause | Troubleshooting Steps |
| Selection of resistant mutants | Continuous exposure to a single agent can lead to the selection and proliferation of naturally occurring resistant individuals in the population. |
| Solution 1: Pulsed Dosing. Instead of continuous exposure, apply this compound in high-concentration pulses to maximize killing and minimize the window for resistance development. | |
| Solution 2: Combination Therapy. Use this compound in combination with another amoebicidal agent with a different mechanism of action. This makes it significantly harder for the amoeba to develop resistance to both drugs simultaneously. | |
| Upregulation of resistance mechanisms | The amoeba may adapt to the presence of the drug by increasing the expression of resistance-conferring genes, such as those for ABC transporters. |
| Solution: Synergistic Combinations. Combine this compound with an agent that inhibits these resistance mechanisms. For example, use an ABC transporter inhibitor. |
Section 3: Data Presentation
Table 1: In Vitro Activity of this compound Against Acanthamoeba triangularis
| Stage | Concentration | % Inhibition of Survival | Therapeutic Index |
| Trophozoite | 100 µg/mL | >70% | 1.5 |
| Cyst | 100 µg/mL | >70% | 8.5 |
| Data summarized from a study by Musa et al.[1] |
Table 2: Hypothetical Synergistic Effects of this compound with Combination Agents
This table presents hypothetical data for illustrative purposes to guide experimental design. Actual results will need to be determined experimentally.
| This compound (µg/mL) | Combination Agent | Concentration | % Trophozoite Inhibition | % Cyst Inhibition | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| 50 | Verapamil (Efflux pump inhibitor) | 25 µM | 95% | 80% | 0.4 | Synergy |
| 50 | Chelerythrine (PKC inhibitor) | 10 µM | 92% | 85% | 0.35 | Synergy |
| 25 | Chlorhexidine | 5 µg/mL | 98% | 90% | 0.5 | Additive/Synergy |
Section 4: Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Acanthamoeba to this compound
This protocol is adapted from established methods for testing anti-amoebic compounds.
Materials:
-
Acanthamoeba culture (e.g., A. castellanii, A. triangularis)
-
Axenic culture medium (e.g., PYG medium)
-
Non-nutrient agar (B569324) (NNA) plates
-
Heat-killed E. coli
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Hemocytometer
-
Inverted microscope
Procedure:
-
Culturing Acanthamoeba Trophozoites:
-
Grow Acanthamoeba axenically in PYG medium at 25-30°C.
-
Harvest trophozoites in the logarithmic growth phase by centrifugation.
-
Wash the trophozoites twice with PBS.
-
Resuspend the trophozoites in fresh PYG medium and adjust the concentration to 1 x 10^5 cells/mL using a hemocytometer.
-
-
Inducing Encystation:
-
To obtain cysts, inoculate trophozoites onto NNA plates coated with a lawn of heat-killed E. coli.
-
Incubate the plates at 25-30°C for 7-10 days to allow for encystation.
-
Harvest the cysts by scraping the agar surface and resuspend them in PBS.
-
Wash the cysts multiple times to remove bacteria and cellular debris.
-
Adjust the cyst concentration to 1 x 10^5 cysts/mL.
-
-
Drug Susceptibility Assay:
-
Prepare serial dilutions of this compound in PYG medium in a 96-well plate.
-
Add 100 µL of the trophozoite or cyst suspension to each well.
-
Include positive controls (amoebae without drug) and negative controls (medium only).
-
Incubate the plates at 25-30°C for 24, 48, and 72 hours.
-
Determine the viability of the amoebae at each time point using an inverted microscope. Trophozoite viability can be assessed by motility and morphology, while cyst viability can be determined by their ability to excyst into trophozoites after being transferred to fresh medium.
-
Alternatively, a colorimetric assay such as MTT can be used to quantify cell viability.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, or antagonistic effects of this compound in combination with another agent.
Materials:
-
Same as Protocol 1
-
Second test compound (e.g., an efflux pump inhibitor or PKC inhibitor)
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Prepare serial dilutions of the second compound along the y-axis (e.g., rows A-G).
-
Column 11 should contain only dilutions of the second compound, and row H should contain only dilutions of this compound. The well at H11 should be a drug-free control.
-
-
Inoculate with Acanthamoeba:
-
Add 100 µL of the trophozoite or cyst suspension (1 x 10^5 cells/mL) to each well.
-
-
Incubation and Analysis:
-
Incubate the plate and assess viability as described in Protocol 1.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination.
-
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1.0: Additive
-
1.0 < FIC Index ≤ 4.0: Indifference
-
FIC Index > 4.0: Antagonism
-
-
Section 5: Visualizations
References
- 1. Acanthamoebicidal activity of this compound and betulinic acid from Pericampylus glaucus (Lam.) Merr. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phragmites australis (Cav.) Trin. ex Steud. Extract Induces Apoptosis-like Programmed Cell Death in Acanthamoeba castellanii Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double-biguanide therapy for resistant acanthamoeba keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Periglaucine A Extraction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the extraction yield of Periglaucine A from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the general class of compounds this compound belongs to, and how does that influence the extraction strategy?
A1: this compound is an aporphine (B1220529) alkaloid. Alkaloids are naturally occurring organic compounds that contain at least one nitrogen atom. This basic nitrogen atom is a key feature for extraction, as it can be protonated to form a salt.[1] The most common and effective strategy for extracting alkaloids like this compound is the acid-base extraction method.[2] This method leverages the differential solubility of the alkaloid in its free base and salt forms in aqueous and organic solvents.
Q2: Which solvents are most effective for extracting this compound and other aporphine alkaloids?
A2: The choice of solvent is critical for maximizing extraction yield.[3] For aporphine alkaloids, a synergistic effect has been observed between chloroform (B151607) and methanol (B129727), improving the overall extraction yield.[4] Generally, solvents like methanol, ethanol, dichloromethane (B109758), and chloroform are used.[2] Acidified methanol is also a standard choice for Soxhlet extraction of alkaloids.[5] The selection often depends on the specific extraction technique being employed.
Q3: How does the physical state of the plant material affect extraction efficiency?
A3: The particle size of the plant material is a critical factor.[6] To ensure efficient extraction, the plant material should be thoroughly dried to a constant weight and then ground into a fine, uniform powder.[7][8] This increases the surface area available for solvent penetration, allowing for more effective leaching of the target compound from the plant matrix.[8]
Q4: What are the key parameters to optimize for maximizing this compound yield?
A4: Beyond solvent selection and particle size, several other parameters significantly influence extraction yield. These include extraction time, temperature, the solvent-to-solid ratio, and pH.[6][7] Optimizing these parameters can prevent the degradation of thermolabile compounds and ensure the highest possible recovery.[3][7] Advanced techniques like Ultrasound-Assisted Extraction (UAE) can also significantly improve efficiency and reduce extraction times.[7]
Q5: How can I improve the purity of my crude extract before final purification?
A5: A highly impure crude extract can complicate the final purification steps and lead to yield loss.[8] A common preliminary purification step is "defatting" the plant material. This involves a pre-extraction with a non-polar solvent like n-hexane or petroleum ether to remove lipids, waxes, and other non-polar constituents that could interfere with the primary extraction.[8][9]
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal yields of this compound.
Problem 1: Low Yield of Crude Extract
Question: I have completed the extraction, but the total mass of the crude extract is much lower than expected. What could be the cause?
Answer: A low yield of crude extract can stem from several factors related to the plant material itself or the extraction process. Consider the following:
-
Plant Material Quality: The concentration of this compound can vary depending on the plant's geographical source, time of harvest, and storage conditions.[8]
-
Improper Grinding: If the plant material is not ground into a fine powder, the solvent cannot efficiently penetrate the plant cells to extract the alkaloids.[8]
-
Inappropriate Solvent Choice: Using a solvent with the wrong polarity will result in poor extraction. For aporphine alkaloids, polar solvents like methanol or ethanol, or chlorinated solvents like dichloromethane, are generally effective.[2][4]
-
Suboptimal Extraction Parameters: The extraction time may have been too short, the temperature too low, or the solvent-to-solid ratio insufficient to create an adequate concentration gradient for diffusion.[6][7]
Problem 2: Good Crude Extract Yield, but Low Final Yield of Pure this compound
Question: I obtained a good amount of crude extract, but after purification, the final yield of this compound is very low. What might be happening during purification?
Answer: This common issue often points towards degradation of the target compound or losses during the purification steps.
-
Thermal Degradation: Aporphine alkaloids can be sensitive to high temperatures. Prolonged exposure to heat, for instance, during high-temperature Soxhlet extraction or solvent evaporation, can lead to degradation. It is advisable to use a rotary evaporator under reduced pressure to keep temperatures low during solvent removal.[7]
-
pH Instability: Extreme pH values, whether highly acidic or alkaline, can cause structural changes and degradation of alkaloids. It is crucial to carefully control the pH during acid-base extraction and other purification steps.[7]
-
Losses During Liquid-Liquid Extraction: During the partitioning steps in an acid-base extraction, emulsions can form between the aqueous and organic layers, trapping the compound of interest. Incomplete phase separation can also lead to significant losses.
-
Inefficient Chromatography: The choice of stationary and mobile phases in chromatographic purification is critical. An improperly selected system can lead to poor separation from impurities and low recovery of this compound.
Data Presentation: Aporphine Alkaloid Extraction
While specific comparative data for this compound is limited, the following table presents representative concentrations of various aporphine alkaloids extracted from the leaves of Unonopsis duckei using an optimized solvent system. This illustrates the typical concentrations one might expect for this class of compounds.
| Alkaloid | Concentration (μg/g of dried leaf) |
| Glaziovine | 131.10 |
| Anonaine | 54.12 |
| Nornuciferine | 15.68 |
| Asimilobine | 6.79 |
| Data sourced from a study optimizing aporphine alkaloid extraction from Unonopsis duckei leaves.[4] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Aporphine Alkaloids
This protocol is a standard method for the extraction of alkaloids, leveraging their basic properties.[2]
Materials:
-
Dried and finely powdered plant material
-
Methanol or Ethanol
-
10% Acetic Acid or dilute Hydrochloric Acid
-
Ammonium (B1175870) Hydroxide (B78521) or Sodium Hydroxide solution
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator and Separatory Funnel
Procedure:
-
Maceration: Moisten the powdered plant material with a 10% ammonium hydroxide solution. This converts the alkaloid salts present in the plant into their free base form.
-
Extraction: Extract the moistened plant material with dichloromethane or chloroform for 24-48 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture to separate the organic extract from the solid plant residue.
-
Acidic Extraction: Transfer the organic extract to a separatory funnel and wash it with a 10% acetic acid or dilute HCl solution. The protonated alkaloids will move into the aqueous acidic layer. Repeat this step 2-3 times.
-
Basification: Combine all the acidic aqueous extracts and basify the solution to a pH of 9-10 using ammonium hydroxide or a sodium hydroxide solution. This will precipitate the free alkaloids.
-
Back Extraction: Extract the basified aqueous solution again with dichloromethane or chloroform. The free alkaloid bases will move back into the organic layer.
-
Drying and Concentration: Dry the final organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to accelerate extraction and can be used as an alternative to conventional maceration.
Materials:
-
Dried and finely powdered plant material
-
Selected solvent (e.g., methanol, ethanol, or a chloroform-methanol mixture)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
Procedure:
-
Mixing: Combine the powdered plant material with the chosen solvent in a flask at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Sonication: Place the flask in an ultrasonic bath or use a probe sonicator. Sonicate for a predetermined time (e.g., 20-40 minutes) and at a controlled temperature.
-
Filtration: After sonication, filter the mixture to separate the extract from the plant residue.
-
Repetition: Repeat the extraction process on the plant residue 2-3 times to ensure complete extraction.
-
Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract. This crude extract can then be further purified using the acid-base method described in Protocol 1 (from step 4 onwards).
Visualizations
Troubleshooting Workflow for Low Extraction Yield
Caption: A logical workflow for troubleshooting low this compound extraction yields.
General Acid-Base Extraction Workflow
Caption: Workflow of a typical acid-base extraction for alkaloids from plant material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agrociencia-colpos.org [agrociencia-colpos.org]
- 7. journaljsrr.com [journaljsrr.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Periglaucine A & Cell Viability Assays
Welcome to the technical support center for researchers utilizing Periglaucine A in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of this compound with commonly used cell viability assays.
Troubleshooting Guide
Researchers using this compound may encounter unexpected results in cell viability assays. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Discrepancy between observed cell morphology and viability assay results.
You may observe healthy, proliferating cells under the microscope, yet your colorimetric or fluorometric viability assay suggests low viability, or vice-versa.
-
Possible Cause 1: Direct interference of this compound with assay reagents. this compound, like many chemical compounds, may possess properties that directly interact with the dyes or substrates used in viability assays, leading to false signals.[1][2]
-
Solution: Run a cell-free control. Prepare wells with the same concentrations of this compound in media as your experimental wells, but without cells. Add the assay reagent and measure the signal. A significant signal in the absence of cells indicates direct interference.[1]
-
-
Possible Cause 2: Alteration of cellular metabolism. this compound might modulate cellular metabolic activity, which is the basis for many viability assays like those using tetrazolium salts (MTT, MTS, XTT, WST-1).[1][2] This can lead to an over- or underestimation of cell viability that is not directly correlated with the number of living cells.[2]
-
Solution: Use an orthogonal assay that measures a different viability parameter. For example, if you are using an MTT assay (measures metabolic activity), try a dye exclusion assay (measures membrane integrity) like trypan blue or a fluorescent live/dead stain.[3] An ATP-based assay, which measures the level of intracellular ATP, can also be a good alternative.[4]
-
Issue 2: High background signal in your assay.
High background can mask the true signal from your cells, leading to inaccurate results.
-
Possible Cause 1: Intrinsic color or fluorescence of this compound. If this compound has an inherent color or fluorescence, it can interfere with absorbance-based or fluorescence-based assays, respectively.[5]
-
Solution: Measure the absorbance or fluorescence spectrum of this compound in your assay medium. If there is significant overlap with the excitation/emission wavelengths of your assay, consider an alternative assay with a different detection method.
-
-
Possible Cause 2: Contamination. Microbial contamination in your cell culture can contribute to the reduction of tetrazolium dyes or affect ATP levels, leading to high background.[1]
-
Solution: Regularly check your cell cultures for contamination. Use fresh, sterile reagents.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting potential interference from this compound in cell viability assays.
Caption: A flowchart for troubleshooting unexpected cell viability assay results when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a chemical compound with a molecular formula of C20H23NO6 and a molecular weight of 373.4.[6] It has been shown to inhibit the secretion of hepatitis B virus (HBV) surface antigen (HBsAg) in Hep G2.2.15 cells.[6] Additionally, studies have demonstrated its acanthamoebicidal, anticancer, and anti-inflammatory potential.[7][8][9]
Q2: Can this compound interfere with MTT assays?
While there is no specific data on this compound, compounds can interfere with MTT assays in several ways.[1] If this compound has reducing properties, it could directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal of viability.[2] Conversely, it could inhibit the cellular enzymes responsible for MTT reduction, causing a false-negative signal.[2] It is also possible that this compound is a colored compound that absorbs light at the same wavelength as formazan (around 570 nm), which would also interfere with the results.[10]
Q3: My ATP-based viability assay is showing decreased ATP levels after this compound treatment, but the cells look healthy. What could be the reason?
Some compounds can interfere with the luciferase enzyme used in ATP assays or quench the luminescent signal.[11] It is also possible that this compound affects cellular ATP production or consumption without causing cell death. To investigate this, you can perform a control experiment by adding this compound to a known concentration of ATP in a cell-free system and measuring the luminescence. A decrease in signal would suggest direct interference with the assay components.
Q4: Are there any cell viability assays that are less prone to interference?
No assay is completely free from potential interference. However, some assays are considered more robust.
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide) are a direct measure of membrane integrity and are less likely to be affected by the metabolic or chemical properties of a compound.
-
ATP-based assays are generally considered to have high sensitivity, though interference can still occur.[11]
-
Real-time viability assays that continuously monitor cell health over long periods can provide more reliable data and help to distinguish between cytotoxicity and other effects.[4]
The best practice is to use at least two different assay methods based on different principles to confirm your results.[2]
Data on Potential Assay Interference
The following table summarizes common mechanisms of interference for various cell viability assays. While specific data for this compound is not available, researchers should be aware of these potential issues.
| Assay Type | Principle | Potential Interference Mechanisms with Compounds |
| Tetrazolium Dyes (MTT, MTS, XTT, WST-1) | Enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[10] | - Direct reduction of the dye: Compounds with reducing properties can lead to a false positive.[12] - Inhibition of cellular reductases: Can lead to a false negative.[2] - Colorimetric interference: Compound's absorbance spectrum overlaps with that of the formazan product.[1] - Alteration of cellular metabolism: Affecting the rate of dye reduction.[2] |
| Resazurin (B115843) (alamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. | - Direct reduction of resazurin: Can cause a false positive. - Fluorescence interference: Compound is fluorescent at the same wavelengths as resorufin. - Inhibition of cellular reductases. [2] |
| ATP-Based Assays | Measurement of intracellular ATP levels using a luciferase-luciferin reaction that produces light.[11] | - Inhibition of luciferase: Can lead to an underestimation of ATP.[13] - Light absorption or quenching: Colored or quenching compounds can reduce the luminescent signal. - Alteration of cellular ATP levels: Independent of cell viability.[14] |
| Dye Exclusion (Trypan Blue, PI) | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | - Compound precipitates with the dye. - Compound affects membrane permeability. |
| Fluorescent Dyes (Calcein AM, etc.) | Cell-permeable dyes that become fluorescent after being cleaved by intracellular esterases in live cells. | - Inhibition of intracellular esterases. - Autofluorescence of the compound: Overlapping with the dye's emission spectrum.[5] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for performing an MTT assay. Optimization may be required for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[2]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[10]
ATP-Based Luminescent Cell Viability Assay Protocol
This is a general protocol; always refer to the manufacturer's instructions for the specific ATP assay kit you are using.
-
Plate Setup: Prepare a 96-well plate with cells and treat with this compound as described for the MTT assay. It is recommended to use an opaque-walled plate to prevent well-to-well crosstalk of the luminescent signal.
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Lysis and Luminescence Reaction: Add the ATP assay reagent directly to the wells (the volume is typically equal to the culture medium volume). This reagent usually contains a cell lysis agent and the luciferase/luciferin mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes) to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate luminometer.
Signaling Pathways and Experimental Workflows
Potential Mechanisms of Assay Interference
The following diagram illustrates how a test compound like this compound could potentially interfere with different types of cell viability assays.
Caption: Potential mechanisms by which this compound could interfere with common cell viability assays.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | HBV | TargetMol [targetmol.com]
- 7. Acanthamoebicidal activity of this compound and betulinic acid from Pericampylus glaucus (Lam.) Merr. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sdiarticle4.com [sdiarticle4.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Periglaucine A
Disclaimer: Specific molecular targets and off-target effects of Periglaucine A are not extensively documented in publicly available literature. This guide provides a general framework and best practices for identifying, characterizing, and mitigating potential off-target effects of novel or poorly characterized bioactive compounds like this compound in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule like this compound?
A1: Off-target effects occur when a chemical compound, such as this compound, interacts with molecules other than its intended biological target. These unintended interactions can lead to a range of unforeseen consequences, including cellular toxicity, the activation or inhibition of unrelated signaling pathways, and confounding experimental results.[1] Such effects can lead to the misinterpretation of data, where an observed phenotype is incorrectly attributed to the compound's on-target activity.[1]
Q2: Why is it crucial to identify and minimize off-target effects?
A2: Minimizing off-target effects is critical for the accuracy and reproducibility of research. It ensures that the observed biological effect is genuinely linked to the modulation of the intended target. For drug development professionals, early identification and mitigation of off-target activities are essential to avoid costly failures in later preclinical and clinical stages due to unforeseen toxicity or lack of specific efficacy.[1][2]
Q3: What are the common initial signs of potential off-target effects in my cell-based assays?
A3: Several signs may suggest that this compound is causing off-target effects in your experiments:
-
High Cytotoxicity: Significant cell death is observed at or near the concentration required for the desired biological effect.
-
Inconsistent Phenotypes: The observed cellular response does not align with the known biological function of the intended target pathway.
-
Discrepancy with Orthogonal Methods: The phenotype observed with this compound is not replicated when the target is modulated by other means, such as using a structurally different inhibitor or genetic methods like CRISPR/Cas9 knockout.[2]
-
Unusual Cellular Morphology: Cells exhibit unexpected changes in shape, size, or adherence.
Q4: What general strategies can I employ to minimize the off-target effects of this compound?
A4: A multi-pronged approach is the most effective way to minimize off-target effects:
-
Use the Lowest Effective Concentration: Perform careful dose-response experiments to identify the lowest concentration of this compound that produces the desired on-target effect.[2] Higher concentrations are more likely to engage lower-affinity off-targets.
-
Orthogonal Validation: Confirm key findings using an alternative method that does not involve this compound. This could be a different compound with a distinct chemical structure that targets the same protein, or a genetic approach like siRNA or CRISPR to validate the target's role in the phenotype.[2][3]
-
Confirm Target Engagement: Use biochemical or biophysical assays to confirm that this compound directly binds to its intended target in your cellular model at the concentrations used in your experiments.[2]
-
Use Appropriate Controls: Include a structural analog of this compound that is known to be inactive against the target. If this analog produces a similar phenotype, it strongly suggests an off-target effect.[3] Additionally, testing in a cell line that does not express the intended target can help identify off-target activities.[3]
Troubleshooting Guide
This guide provides a logical workflow for researchers who suspect off-target effects when using this compound.
Key Experiments: Methodologies and Data Presentation
Experiment 1: Dose-Response and Cytotoxicity Profiling
Objective: To determine the effective concentration range for the on-target activity of this compound and to identify the concentration at which it induces general cytotoxicity.
Methodology (MTT Assay):
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A 10-point, 3-fold dilution series is common. Also, prepare a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., 1 µM staurosporine).
-
Treatment: Remove the medium from the cells and add 100 µL of the appropriate compound dilution or control.
-
Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against the log of this compound concentration to determine the CC50 (Concentration for 50% Cytotoxicity). This should be compared with the EC50/IC50 from your primary on-target assay.
Data Presentation:
Table 1: On-Target Activity of this compound (Hypothetical Data)
| This compound (µM) | On-Target Effect (% of Max) | Std. Dev. |
|---|---|---|
| 0.01 | 2.5 | 0.8 |
| 0.03 | 10.1 | 2.1 |
| 0.1 | 48.7 | 4.5 |
| 0.3 | 85.2 | 5.1 |
| 1.0 | 98.1 | 3.9 |
| 3.0 | 99.5 | 2.8 |
| 10.0 | 100.0 | 2.5 |
| IC50 / EC50 | 0.11 µM | |
Table 2: Cytotoxicity Profile of this compound (Hypothetical Data)
| This compound (µM) | Cell Viability (%) | Std. Dev. |
|---|---|---|
| 0.1 | 100.0 | 5.2 |
| 0.3 | 98.7 | 4.8 |
| 1.0 | 95.3 | 6.1 |
| 3.0 | 80.1 | 7.3 |
| 10.0 | 52.5 | 8.0 |
| 30.0 | 15.8 | 5.5 |
| 100.0 | 5.1 | 2.1 |
| CC50 | 9.8 µM | |
Experiment 2: Orthogonal Validation via CRISPR/Cas9 Knockout
Objective: To determine if the genetic removal of the intended target of this compound recapitulates the observed phenotype and renders the cells insensitive to the compound.
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 technology to generate a clonal cell line with a functional knockout of the gene encoding the putative target of this compound.
-
Validate Knockout: Confirm the complete absence of the target protein in the knockout cell line via Western Blot or qPCR for mRNA expression.
-
Comparative Experiment: Treat both the wild-type (WT) and knockout (KO) cell lines with this compound at the effective concentration determined in Experiment 1.
-
Phenotypic Readout: Measure the biological response of interest in both cell lines.
-
Analysis: If the phenotype is on-target, the KO cells should display a baseline phenotype similar to the drug-treated WT cells and should be largely resistant to further treatment with this compound.
Data Presentation:
Table 3: Effect of this compound in Wild-Type vs. Target KO Cells (Hypothetical Data)
| Cell Line | Treatment | Phenotypic Response (units) | % of WT Vehicle Control |
|---|---|---|---|
| Wild-Type | Vehicle | 100 | 100% |
| Wild-Type | This compound (1µM) | 45 | 45% |
| Target KO | Vehicle | 50 | 50% |
| Target KO | this compound (1µM) | 48 | 48% |
Experiment 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly verify the engagement of this compound with its intended target protein in intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Incubate cultured cells with either this compound at an effective concentration or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing properly folded proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein remaining at each temperature point using a method like Western Blotting.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample indicates that the compound has bound to and stabilized the target protein.
Data Presentation:
Table 4: CETSA Data - Target Protein Stability (Hypothetical Data)
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (this compound) |
|---|---|---|
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 51 | 92 |
| 60 | 20 | 75 |
| 65 | 5 | 48 |
| 70 | 2 | 15 |
Visualizing On-Target vs. Off-Target Effects
To conceptualize how this compound might act, consider a hypothetical signaling pathway. The intended "on-target" effect is the inhibition of a specific kinase (Target Kinase), leading to a desired downstream cellular response. An "off-target" effect could involve the unintended inhibition of a different kinase in a separate pathway, leading to an undesired response like cytotoxicity.
References
Technical Support Center: Quality Control and Purity Analysis of Periglaucine A Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of Periglaucine A samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
Q2: What are the primary analytical techniques for the purity analysis of this compound?
The primary techniques for analyzing the purity of this compound and related aporphine (B1220529) alkaloids are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used for quantitative purity assessment and to separate this compound from impurities. LC-MS provides molecular weight confirmation and is highly sensitive for impurity profiling. NMR is a powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).
Q3: What are common impurities found in this compound samples?
Impurities in this compound samples can originate from various sources, including the natural source material, the extraction and purification process, and degradation. Common impurities may include:
-
Related aporphine alkaloids: Other alkaloids with similar structures that are co-extracted from the plant source.
-
Residual solvents: Solvents used during extraction and purification (e.g., methanol (B129727), chloroform, acetonitrile).
-
Degradation products: this compound may degrade upon exposure to light, heat, or extreme pH, leading to the formation of oxidation or hydrolysis products.
-
Reagents and by-products: If the sample is semi-synthetic or has undergone chemical modification, unreacted starting materials, reagents, or by-products of the reaction may be present.
Q4: How should this compound samples be stored to ensure stability?
While specific stability data for this compound is not extensively published, general guidelines for aporphine alkaloids suggest storing them in well-closed, airtight containers, protected from light. For long-term storage, it is advisable to keep the samples at low temperatures, such as -20°C, and in a desiccated environment to prevent degradation from moisture and light. Stock solutions are typically prepared in a suitable organic solvent like methanol and stored at 4°C for short-term use.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound samples.
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols: this compound is a basic compound and can interact with acidic silanol (B1196071) groups on the silica-based column packing. | - Lower the mobile phase pH: Operating at a pH of 2-3 will protonate the silanol groups, reducing their interaction with the basic analyte.[1]- Use a mobile phase additive: Add a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active silanol sites.[2]- Employ an end-capped column: Use a column where the residual silanol groups have been chemically deactivated.[3]- Use a high-purity silica (B1680970) column: Modern columns are made with higher purity silica with fewer accessible silanol groups.[2] |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or sample concentration. [4] | |
| Column contamination or void: Accumulation of particulate matter on the inlet frit or a void in the packing material. | - Use a guard column and in-line filter. - Reverse-flush the column (if permitted by the manufacturer). - Replace the column if the problem persists. [1] | |
| Poor Resolution | Inappropriate mobile phase composition: The solvent strength may not be optimal for separating this compound from impurities. | - Optimize the gradient profile: Adjust the gradient slope or initial/final mobile phase composition.- Try a different organic modifier: Acetonitrile and methanol have different selectivities; switching between them can improve resolution. |
| Incorrect column chemistry: The stationary phase may not be suitable for the separation. | - Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to alter selectivity. | |
| Ghost Peaks | Contaminated mobile phase or injector: Impurities in the solvents or carryover from a previous injection. | - Use fresh, high-purity HPLC-grade solvents. - Implement a needle wash step in the autosampler method. - Inject a blank (mobile phase) to check for carryover. |
| Late eluting peaks from a previous run: A compound from a previous injection is eluting in the current chromatogram. | - Increase the run time or add a column flush step at the end of the gradient. |
LC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Ionization | Inappropriate mobile phase additive: The additive may be suppressing ionization. | - Use a volatile mobile phase additive like formic acid or ammonium (B1175870) formate, which are compatible with mass spectrometry. |
| Ion source contamination: Buildup of non-volatile salts or sample components in the ion source. | - Clean the ion source according to the manufacturer's instructions. | |
| In-source Fragmentation | High source temperature or voltages: Excessive energy in the ion source can cause the molecule to fragment before mass analysis. | - Optimize ion source parameters: Reduce the capillary voltage, fragmentor voltage, and gas temperature to minimize fragmentation. |
| Irreproducible Fragmentation Pattern in MS/MS | Inconsistent collision energy: The energy used to fragment the precursor ion is not optimal or stable. | - Optimize the collision energy for the specific m/z of this compound to obtain a reproducible and informative fragmentation pattern. |
Section 3: Experimental Protocols
Protocol for HPLC Purity Analysis of this compound
This protocol provides a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol for LC-MS Analysis of this compound
This protocol outlines a method for the identification and impurity profiling of this compound using LC-MS.
-
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Conditions: (Same as HPLC protocol above, may require optimization for faster run times).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Gas Temperature: 300 - 350°C.
-
Nebulizer Pressure: 30 - 40 psi.
-
Mass Range: m/z 100 - 1000.
-
Data Acquisition: Full scan mode for identification and targeted MS/MS for structural confirmation of impurities.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in the initial mobile phase composition (90% A: 10% B).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound.
-
Analyze the full scan data for the presence of other ions that could correspond to impurities.
-
Perform MS/MS analysis on the precursor ion of this compound and any significant impurities to obtain fragmentation patterns for structural elucidation.
-
Protocol for NMR Structural Confirmation of this compound
This protocol describes the general steps for acquiring NMR spectra for the structural confirmation of this compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for unambiguous structural assignment.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, baseline correction).
-
Assign the chemical shifts of all protons and carbons.
-
Compare the assigned spectral data with published data for this compound or related aporphine alkaloids to confirm the structure.
-
Section 4: Data Presentation and Visualization
Typical Analytical Data for Aporphine Alkaloids
The following table summarizes typical data that would be generated for an aporphine alkaloid like this compound. Note: Specific values for this compound are not widely published and may vary based on experimental conditions.
| Analytical Technique | Parameter | Typical Value/Observation for Aporphine Alkaloids |
| HPLC | Retention Time (tR) | Dependent on specific method conditions (column, mobile phase, gradient). |
| Purity (Area %) | ≥ 95% for reference standards. | |
| LC-MS | [M+H]⁺ (m/z) | Corresponds to the calculated monoisotopic mass + 1.0078. |
| MS/MS Fragments | Characteristic fragmentation pattern involving losses of methyl groups, methoxy (B1213986) groups, and cleavage of the heterocyclic rings. | |
| ¹H NMR | Aromatic Protons | δ 6.5 - 8.5 ppm. |
| Methoxy Protons | δ 3.5 - 4.0 ppm (singlets). | |
| N-Methyl Protons | δ 2.5 - 3.0 ppm (singlet). | |
| Aliphatic Protons | δ 2.0 - 3.5 ppm. | |
| ¹³C NMR | Aromatic Carbons | δ 100 - 160 ppm. |
| Methoxy Carbons | δ 55 - 65 ppm. | |
| N-Methyl Carbon | δ ~43 ppm. | |
| Aliphatic Carbons | δ 25 - 65 ppm. |
Visualizations
Caption: Workflow for Quality Control of this compound.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
Validation & Comparative
Periglaucine A vs. Betulinic Acid: A Comparative Analysis of Acanthamoebicidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro acanthamoebicidal activities of two natural compounds, Periglaucine A and betulinic acid, against Acanthamoeba triangularis. The data presented is compiled from published experimental findings to offer an objective overview of their potential as therapeutic agents against Acanthamoeba infections.
Quantitative Performance Analysis
The acanthamoebicidal efficacy of this compound and betulinic acid has been evaluated against both the trophozoite and cyst stages of Acanthamoeba triangularis. The following table summarizes the key quantitative data from these studies.
| Parameter | This compound | Betulinic Acid | Reference Drug (Chlorhexidine) |
| Inhibition of Trophozoite Survival (100 µg/mL) | >70% | >70% | Not explicitly stated in the comparative study, but is a known potent acanthamoebicidal agent. |
| Inhibition of Cyst Survival (100 µg/mL) | >70% | >70% | Not explicitly stated in the comparative study, but is effective against cysts. |
| Therapeutic Index (Trophozoites) | 1.5 | 170 | Not available from the comparative study. |
| Therapeutic Index (Cysts) | 8.5 | 3.75 | Not available from the comparative study. |
Data sourced from Jariya et al., 2017.[1]
Note: The therapeutic index is a measure of the relative safety of a drug. A higher therapeutic index is preferable as it indicates a greater difference between the effective dose and the toxic dose.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and betulinic acid.
Acanthamoebicidal Viability Assay (Trypan Blue Exclusion Method)
This protocol is a standard method for determining the viability of Acanthamoeba trophozoites and cysts after treatment with test compounds.
-
Acanthamoeba Culture: Acanthamoeba strains (e.g., A. triangularis) are cultured axenically in a protease-peptone-yeast extract-glucose (PYG) medium at 30°C for 5-7 days until a confluent monolayer of trophozoites is formed.
-
Preparation of Trophozoites: Trophozoites are harvested by washing the culture flasks with Phosphate Buffered Saline (PBS) and then detached by gentle tapping. The cell suspension is centrifuged at 500 x g for 2 minutes, and the pellet is resuspended in fresh PBS. The concentration of trophozoites is adjusted to 5 x 105 cells/mL.
-
Preparation of Cysts: To induce encystation, trophozoites are transferred to a nutrient-deficient medium and incubated for an appropriate period until mature cysts are formed. Cysts are then harvested and washed similarly to trophozoites.
-
Treatment: In a 24-well plate, 5 x 105 trophozoites or cysts per mL are incubated with various concentrations of the test compounds (this compound, betulinic acid) or a positive control (e.g., chlorhexidine) at 30°C for 24 hours. A negative control with PBS alone is also included.
-
Viability Assessment: After incubation, 10 µL of the cell suspension from each well is mixed with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: The mixture is immediately loaded onto a hemocytometer, and the number of stained (non-viable) and unstained (viable) cells are counted under a light microscope.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Number of viable cells in treated group / Number of viable cells in control group)] x 100
Cytotoxicity Assay (MTT Assay) on Mammalian Cells
This protocol is used to determine the toxicity of the test compounds on a mammalian cell line to calculate the therapeutic index.
-
Cell Culture: A suitable mammalian cell line (e.g., HeLa cells) is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum in a 96-well plate until a confluent monolayer is formed.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with medium alone are also prepared. The plate is incubated at 37°C in a 5% CO2 incubator for 24 hours.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined. The therapeutic index is then calculated by dividing the IC50 for the mammalian cells by the IC50 for the Acanthamoeba.
Signaling Pathways and Mechanisms of Action
The proposed mechanisms by which this compound and betulinic acid induce cell death in Acanthamoeba are depicted below.
Proposed Apoptotic Pathway of Betulinic Acid in Acanthamoeba
Betulinic acid is suggested to induce apoptosis in Acanthamoeba through a mitochondria-dependent pathway.
Caption: Betulinic acid's proposed mitochondrial-mediated apoptotic pathway in Acanthamoeba.
Generalized Apoptosis-like Pathway for this compound in Acanthamoeba
The precise mechanism of this compound is not fully elucidated, but like many plant-derived alkaloids, it is thought to induce an apoptosis-like programmed cell death.
Caption: A generalized pathway for this compound-induced apoptosis-like cell death in Acanthamoeba.
Summary and Conclusion
Both this compound and betulinic acid demonstrate significant acanthamoebicidal activity against both trophozoite and cyst forms of Acanthamoeba triangularis at a concentration of 100 µg/mL.[1] A notable difference lies in their therapeutic indices. Betulinic acid shows a remarkably high therapeutic index of 170 against trophozoites, suggesting a wide margin of safety at effective concentrations for this stage of the amoeba.[1] Conversely, this compound has a much lower therapeutic index of 1.5 for trophozoites, indicating a narrower safety margin.[1] For the more resilient cyst stage, this compound exhibits a higher therapeutic index (8.5) compared to betulinic acid (3.75).[1]
The proposed mechanism of action for betulinic acid involves the induction of apoptosis through the mitochondrial pathway, a common mechanism for pentacyclic triterpenoids. While the exact pathway for this compound is yet to be fully detailed, it is believed to induce an apoptosis-like programmed cell death.
Further research is warranted to explore the full therapeutic potential of these compounds, including in vivo studies and investigations into synergistic effects with existing amoebicidal drugs. The high therapeutic index of betulinic acid against trophozoites makes it a particularly promising candidate for further development.
References
A Comparative Analysis of Periglaucine A and Chlorhexidine Efficacy Against Acanthamoeba
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the anti-acanthamoebic properties of Periglaucine A, a natural compound, and chlorhexidine (B1668724), a widely used synthetic antiseptic. The following sections present a comprehensive overview of their efficacy, cytotoxicity, and underlying mechanisms of action, supported by experimental data and detailed protocols to aid in research and development efforts.
I. Comparative Efficacy Against Acanthamoeba
This compound, isolated from Pericampylus glaucus, has demonstrated significant in vitro activity against Acanthamoeba triangularis.[1] Chlorhexidine is a well-established biguanide (B1667054) antiseptic with proven efficacy against both the trophozoite and cyst stages of various Acanthamoeba species and is a cornerstone in the clinical management of Acanthamoeba keratitis.[2][3]
Amoebicidal and Cysticidal Activity
An in vitro study directly comparing this compound with chlorhexidine revealed potent activity for both compounds. At a concentration of 100 µg/mL, this compound inhibited the survival of more than 70% of both Acanthamoeba triangularis trophozoites and cysts.[1] Chlorhexidine exhibits potent activity against both trophozoites and cysts, with reported minimum trophozoite amebicidal concentrations as low as 8 µg/mL.[2] However, the efficacy of chlorhexidine can be time-dependent, with trophozoites being killed more rapidly than the more resistant cyst forms.[4]
Table 1: Comparative In Vitro Efficacy against Acanthamoeba triangularis
| Compound | Concentration (µg/mL) | Target Stage | % Inhibition of Survival | Reference |
| This compound | 100 | Trophozoites & Cysts | >70% | [1] |
| Chlorhexidine | Not specified in direct comparison | Trophozoites & Cysts | Reference Drug | [1] |
Note: A direct percentage inhibition for chlorhexidine was not provided in the comparative study, as it was used as the reference drug.
II. Cytotoxicity Profile
A critical aspect of any potential therapeutic agent is its safety profile and selectivity towards the pathogen over host cells. The therapeutic index (TI), a ratio of the cytotoxic concentration to the effective concentration, provides a measure of this selectivity.
This compound exhibited a therapeutic index of 1.5 for the trophozoite stage and 8.5 for the cyst stage, suggesting a more favorable safety window for its cysticidal activity.[1] Chlorhexidine, while effective, is known to exhibit dose-dependent cytotoxicity to corneal cells, which can manifest as epithelial defects and corneal edema.[5][6] Studies have shown that prolonged exposure to higher concentrations of chlorhexidine can be detrimental to human keratocytes.[5] However, at clinically relevant concentrations (e.g., 0.02%), it is considered a safe and effective treatment for Acanthamoeba keratitis.[7][8]
Table 2: Therapeutic Index of this compound against Acanthamoeba triangularis
| Compound | Target Stage | Therapeutic Index | Reference |
| This compound | Trophozoites | 1.5 | [1] |
| This compound | Cysts | 8.5 | [1] |
III. Mechanism of Action
The mechanisms by which this compound and chlorhexidine exert their anti-acanthamoebic effects differ significantly.
This compound
The precise mechanism of action for this compound against Acanthamoeba has not been fully elucidated. However, related plant-derived compounds, such as betulinic acid which was co-isolated with this compound, are known to induce apoptosis in various cell types by altering mitochondrial function.[9] This suggests a potential intracellular target for this compound, possibly involving the induction of programmed cell death pathways in the amoeba.
Caption: Proposed mechanism of this compound via mitochondrial-mediated apoptosis.
Chlorhexidine
Chlorhexidine is a cationic biguanide that acts primarily by disrupting the cell membrane.[2] Its positive charge facilitates binding to the negatively charged components of the Acanthamoeba cell membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell lysis.[10]
References
- 1. Acanthamoebicidal activity of this compound and betulinic acid from Pericampylus glaucus (Lam.) Merr. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acanthamoeba Keratitis Treatment - American Academy of Ophthalmology [aao.org]
- 4. scilit.com [scilit.com]
- 5. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic keratopathy related to antiseptics in nonocular surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorhexidine Monotherapy with Adjunctive Topical Corticosteroids for Acanthamoeba Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of Periglaucine A In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-inflammatory effects of Periglaucine A, a bioactive alkaloid. The data presented herein is designed to offer a framework for researchers evaluating its potential as a therapeutic agent. The guide includes a summary of its performance against a standard anti-inflammatory drug, Dexamethasone, supported by detailed experimental protocols for key in vitro assays.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound was evaluated by assessing its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following tables summarize the dose-dependent inhibitory effects of this compound in comparison to the well-established anti-inflammatory agent, Dexamethasone.
Note: The quantitative data for this compound presented in these tables is a representative illustration based on the known anti-inflammatory properties of related alkaloids and is intended for comparative purposes.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| This compound | 1 | 25.3 ± 2.1 | \multirow{4}{}{12.5} |
| 5 | 42.1 ± 3.5 | ||
| 10 | 58.7 ± 4.9 | ||
| 25 | 75.4 ± 6.3 | ||
| Dexamethasone | 0.1 | 35.8 ± 2.9 | \multirow{4}{}{0.45} |
| 0.5 | 55.2 ± 4.6 | ||
| 1 | 78.9 ± 6.5 | ||
| 5 | 92.1 ± 7.7 |
Table 2: Inhibition of Prostaglandin E₂ (PGE₂) Production
| Compound | Concentration (µM) | PGE₂ Inhibition (%) | IC₅₀ (µM) |
| This compound | 1 | 22.8 ± 1.9 | \multirow{4}{}{15.2} |
| 5 | 39.5 ± 3.3 | ||
| 10 | 55.1 ± 4.6 | ||
| 25 | 71.3 ± 5.9 | ||
| Dexamethasone | 0.1 | 40.2 ± 3.4 | \multirow{4}{}{0.38} |
| 0.5 | 60.7 ± 5.1 | ||
| 1 | 82.4 ± 6.9 | ||
| 5 | 95.3 ± 8.0 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 | 18.9 ± 1.6 | 15.4 ± 1.3 |
| 5 | 35.2 ± 2.9 | 30.1 ± 2.5 | |
| 10 | 51.7 ± 4.3 | 48.6 ± 4.0 | |
| 25 | 68.4 ± 5.7 | 65.2 ± 5.4 | |
| Dexamethasone | 0.1 | 38.6 ± 3.2 | 33.7 ± 2.8 |
| 0.5 | 58.1 ± 4.8 | 52.9 ± 4.4 | |
| 1 | 79.3 ± 6.6 | 75.8 ± 6.3 | |
| 5 | 90.5 ± 7.6 | 88.4 ± 7.4 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing the anti-inflammatory properties of this compound and the key signaling pathways implicated in the inflammatory response of macrophages.
Experimental Workflow for In Vitro Anti-Inflammatory Assays.
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Periglaucine A: A Potential Challenger to Conventional Chemotherapeutics in Nasopharyngeal Carcinoma?
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and targeted cancer therapies, natural compounds are a promising frontier. Periglaucine A, an alkaloid isolated from the plant Pericampylus glaucus, has demonstrated cytotoxic effects against nasopharyngeal carcinoma (NPC) cells in preliminary in vitro studies.[1] This finding has sparked interest among researchers, scientists, and drug development professionals in its potential as an anti-cancer agent. This guide provides a comparative overview of this compound's anti-cancer activity against established chemotherapeutics—cisplatin (B142131), doxorubicin, and paclitaxel (B517696)—with a focus on nasopharyngeal carcinoma.
Quantitative Comparison of Cytotoxicity
A direct quantitative comparison of the cytotoxic potency of this compound against standard chemotherapeutics in the same nasopharyngeal carcinoma cell line is challenging due to the limited publicly available data for this compound. While its cytotoxic activity against the HK1 nasopharyngeal carcinoma cell line has been confirmed, a specific IC50 value (the concentration of a drug that inhibits 50% of cell growth) has not been reported in the initial study.
However, to provide a benchmark for the efficacy of conventional treatments, the following table summarizes the IC50 values of cisplatin, doxorubicin, and paclitaxel in various nasopharyngeal carcinoma cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and the specific experimental conditions.
| Chemotherapeutic Agent | Cell Line | IC50 Value (µM) | Reference |
| Cisplatin | HK1 | 2.2 - 5.2 | [2] |
| HONE1 | 7.190 | [3] | |
| HONE1-Resistant | 15.650 | [3] | |
| CNE2 | 19.18 | [1] | |
| HNE-1 | Data Not Available | ||
| Doxorubicin | Data Not Available | Data Not Available | |
| Paclitaxel | CNE2 | (Qualitative data) | [4] |
Experimental Protocols
The evaluation of the anti-cancer activity of these compounds relies on standardized in vitro cytotoxicity assays. The foundational method used to assess the effect of this compound was the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. The protocol involves the following key steps:
-
Cell Seeding: Cancer cells (e.g., HK1 nasopharyngeal carcinoma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan (B1609692) Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the concentration of the compound.
Visualizing the Experimental Workflow
To illustrate the process of determining cytotoxicity, the following workflow diagram outlines the key stages of the MTT assay.
Caption: A flowchart of the MTT assay for cytotoxicity testing.
Signaling Pathways in Nasopharyngeal Carcinoma
Understanding the molecular mechanisms by which anti-cancer agents exert their effects is crucial for targeted drug development. While the specific signaling pathways affected by this compound have not yet been elucidated, the mechanisms of established chemotherapeutics like paclitaxel have been studied in nasopharyngeal carcinoma.
Paclitaxel's Mechanism of Action
Paclitaxel is a well-known mitotic inhibitor. In nasopharyngeal carcinoma cells, paclitaxel has been shown to suppress the PI3K/AKT/p53 signaling pathway, leading to apoptosis and inhibition of cell growth.[4]
Caption: Paclitaxel's inhibitory effect on the PI3K/AKT/p53 pathway.
Conclusion and Future Directions
This compound has emerged as a compound of interest with demonstrated cytotoxic activity against nasopharyngeal carcinoma cells. However, the current body of research is in its nascent stages. To establish its potential as a viable anti-cancer therapeutic, further rigorous investigation is imperative.
Future research should prioritize:
-
Determination of IC50 values: Quantifying the cytotoxic potency of this compound in a panel of nasopharyngeal carcinoma cell lines is a critical next step.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound will provide insights into its molecular targets and potential for selective therapy.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of nasopharyngeal carcinoma is essential to translate in vitro findings to a more complex biological system.
While direct comparisons are currently limited, the initial findings for this compound are encouraging. Continued research will be instrumental in determining if this natural compound can be developed into a novel and effective treatment for nasopharyngeal carcinoma, potentially offering an alternative or complementary approach to existing chemotherapeutic regimens.
References
- 1. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pacilitaxel induces human nasopharyngeal carcinoma cell line CNE2 apoptosis and growth inhibition by suppressing PI3K/AKT/p53 signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Periglaucine A in Animal Models: A Comparative Guide
This guide provides a comparative analysis of the potential in vivo anti-inflammatory efficacy of Periglaucine A against a standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The experimental framework is based on the carrageenan-induced paw edema model in rats, a widely accepted model for acute inflammation. While in vivo data for this compound is not yet available, this guide serves as a robust framework for researchers and drug development professionals to design and evaluate such studies.
This compound is an alkaloid isolated from Pericampylus glaucus, a plant utilized in traditional medicine for treating various inflammatory conditions.[1][2] In vitro studies suggest that extracts of P. glaucus and its constituent compounds exert anti-inflammatory effects, likely through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[2][3][4] This positions this compound as a promising candidate for further preclinical development as an anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Efficacy
This section outlines the expected data presentation from a comparative in vivo study of this compound and Ibuprofen.
Table 1: Effect of this compound and Ibuprofen on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 5h |
| Vehicle Control (Saline) | - | 0.65 ± 0.04 | 1.22 ± 0.06 | 1.45 ± 0.08 | - |
| This compound | 25 | 0.58 ± 0.03 | 1.05 ± 0.05 | 1.10 ± 0.06 | 24.1 |
| This compound | 50 | 0.52 ± 0.03 | 0.88 ± 0.04 | 0.92 ± 0.05 | 36.6 |
| This compound | 100 | 0.45 ± 0.02 | 0.75 ± 0.03 | 0.78 ± 0.04 | 46.2 |
| Ibuprofen (Standard) | 50 | 0.48 ± 0.02 | 0.80 ± 0.04 | 0.85 ± 0.05 | 41.4 |
Data are presented as mean ± SEM. The percentage of inhibition is calculated relative to the vehicle control group.
Table 2: Myeloperoxidase (MPO) Activity in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) |
| Vehicle Control (Saline) | - | 4.5 ± 0.3 |
| This compound | 50 | 2.8 ± 0.2 |
| Ibuprofen (Standard) | 50 | 2.5 ± 0.2 |
MPO is an enzyme indicative of neutrophil infiltration into inflamed tissue.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of findings.
Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute inflammation.[5]
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly assigned to five groups (n=6 per group):
-
Vehicle control (0.9% saline)
-
This compound (25 mg/kg, p.o.)
-
This compound (50 mg/kg, p.o.)
-
This compound (100 mg/kg, p.o.)
-
Ibuprofen (50 mg/kg, p.o.)
-
-
Procedure:
-
Test compounds or vehicle are administered orally 60 minutes before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 3, and 5 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Myeloperoxidase (MPO) Assay
This assay quantifies neutrophil infiltration in the inflamed tissue.
-
Sample Collection: At the end of the experiment (5 hours), animals are euthanized, and the inflamed paw tissue is collected and stored at -80°C.
-
Procedure:
-
The tissue is homogenized in a suitable buffer.
-
MPO activity is determined spectrophotometrically by measuring the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.
-
The results are expressed as units of MPO activity per gram of tissue.
-
Visualizations
Diagrams are provided to illustrate the proposed mechanism of action and the experimental workflow.
Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory action of this compound is hypothesized to involve the inhibition of the cyclooxygenase (COX) pathway, similar to NSAIDs like Ibuprofen.[6]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the key steps in the in vivo validation process.
Caption: Workflow for in vivo anti-inflammatory study.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro pharmacological activities of Pericampylus glaucus (Lam.) Merr. and their relation to ethnomedicinal use - Nottingham ePrints [eprints.nottingham.ac.uk]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. ijpras.com [ijpras.com]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
Comparative Analysis of Aporphine Alkaloid Derivatives' Bioactivity: A Case Study Approach
Introduction
Periglaucine A, an aporphine (B1220529) alkaloid, has demonstrated a range of biological activities, including acanthamoebicidal, anti-inflammatory, and cytotoxic effects. However, a comprehensive comparative analysis of a series of synthetic this compound derivatives is currently limited in publicly available scientific literature. To illustrate the principles of such a comparative analysis for researchers, scientists, and drug development professionals, this guide presents a case study on a representative series of aporphine alkaloid derivatives, for which structure-activity relationship (SAR) data is available. This guide will adhere to the core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of relevant biological pathways.
The information presented herein is intended to serve as a framework for the evaluation of novel compounds in drug discovery, using aporphine alkaloids as a relevant example.
Bioactivity of Aporphine Alkaloid Derivatives: A Comparative Overview
Aporphine alkaloids are a class of naturally occurring compounds known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.[1] The biological activity of these compounds can be significantly influenced by the nature and position of substituents on their characteristic tetracyclic ring structure.
This section provides a comparative analysis of the cytotoxic and anti-inflammatory activities of a hypothetical series of aporphine alkaloid derivatives. The data presented in Table 1 is illustrative and compiled based on typical findings for this class of compounds to demonstrate structure-activity relationships.
Table 1: Comparative Bioactivity of Aporphine Alkaloid Derivatives
| Compound ID | R1-Substitution | R2-Substitution | Cytotoxicity (MCF-7) IC50 (µM) | Anti-inflammatory (NO Inhibition) IC50 (µM) |
| This compound | OCH3 | H | >100 | Not Reported |
| Derivative 1 | OH | H | 25.3 | 15.8 |
| Derivative 2 | OCH3 | NO2 | 12.1 | 8.2 |
| Derivative 3 | OCH3 | NH2 | 45.6 | 22.1 |
| Derivative 4 | H | H | 80.2 | 55.4 |
| Derivative 5 | OCH2CH3 | H | 35.7 | 18.9 |
Note: The data in this table is representative and for illustrative purposes only. MCF-7 is a human breast cancer cell line. NO (Nitric Oxide) inhibition is a measure of anti-inflammatory activity.
Structure-Activity Relationship (SAR) Insights:
From the illustrative data, several SAR trends can be observed:
-
Hydroxylation vs. Methoxylation at R1: The presence of a hydroxyl group (Derivative 1) at the R1 position appears to enhance cytotoxicity compared to the methoxy (B1213986) group in the parent structure (this compound).
-
Substitution at R2: The introduction of an electron-withdrawing nitro group (NO2) at the R2 position (Derivative 2) significantly increases both cytotoxic and anti-inflammatory activities. Conversely, an electron-donating amino group (NH2) at the same position (Derivative 3) leads to a decrease in activity compared to the nitro-substituted derivative.
-
Unsubstituted Core: The unsubstituted aporphine core (Derivative 4) exhibits the lowest activity, highlighting the importance of substituents for bioactivity.
-
Alkoxy Chain Length at R1: Extending the alkoxy chain from methoxy to ethoxy (Derivative 5) shows a moderate impact on activity.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of bioactivity data. Below are standard protocols for the key assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][6]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[6]
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known anti-inflammatory drug).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent to each supernatant sample.[6]
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Visualization
Aporphine alkaloids often exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, and its inhibition is a common mechanism of action for many anti-inflammatory compounds.[7][8]
The following diagram, generated using the DOT language, illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by a bioactive aporphine derivative.
Caption: Canonical NF-κB signaling pathway and potential inhibition by an aporphine derivative.
While specific comparative data for a wide range of this compound derivatives remains to be established in the public domain, the principles of structure-activity relationship analysis, standardized bioassays, and pathway mapping are fundamental to the evaluation of any new chemical entity. The case study presented here, using a representative aporphine alkaloid framework, provides a practical guide for researchers in the field of drug discovery. The methodologies and visualization tools described can be readily adapted to systematically investigate the therapeutic potential of novel this compound derivatives and other bioactive compounds. Further research into the synthesis and biological evaluation of this compound analogs is warranted to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. dovepress.com [dovepress.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Periglaucine A vs. Betulinic Acid: A Head-to-Head Comparison of Natural Compounds for Researchers
A detailed analysis of the biological activities of Periglaucine A in comparison to the well-characterized natural compound, Betulinic Acid. This guide provides available experimental data, detailed protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in drug discovery and development.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, an alkaloid isolated from Pericampylus glaucus, has demonstrated a range of promising biological activities, including acanthamoebicidal, anti-inflammatory, cytotoxic, and antiviral effects. To provide a comprehensive perspective for researchers, this guide presents a head-to-head comparison of this compound with Betulinic Acid, a well-studied pentacyclic triterpenoid (B12794562) also found in Pericampylus glaucus and other plant sources, which exhibits a similar spectrum of bioactivities. This comparative analysis aims to highlight the therapeutic potential of this compound and identify areas requiring further investigation.
Data Presentation: Comparative Analysis of Biological Activities
While direct comparative studies for all biological activities are not yet available, this table summarizes the existing quantitative and qualitative data for both this compound and Betulinic Acid. A significant research gap exists in the quantitative characterization of this compound's activities.
| Feature | This compound | Betulinic Acid |
| Source | Pericampylus glaucus | Pericampylus glaucus, Birch tree bark, and other plants |
| Compound Class | Alkaloid | Pentacyclic Triterpenoid |
| Acanthamoebicidal Activity | IC50 (Trophozoites): Not explicitly stated, but at 100 µg/mL, >70% inhibition of survival.[1] Therapeutic Index (Trophozoites): 1.5[1] IC50 (Cysts): Not explicitly stated, but at 100 µg/mL, >70% inhibition of survival.[1] Therapeutic Index (Cysts): 8.5[1] | IC50 (Trophozoites): Not explicitly stated, but at 100 µg/mL, >70% inhibition of survival.[1] Therapeutic Index (Trophozoites): 170[1] IC50 (Cysts): Not explicitly stated, but at 100 µg/mL, >70% inhibition of survival.[1] Therapeutic Index (Cysts): 3.75[1] |
| Anti-Inflammatory Activity | Inhibits cyclooxygenase (COX) 1 and 2.[2] Specific IC50 values are not available for the purified compound. | Inhibits NF-κB and MAPK signaling pathways.[3] Modulates production of various pro- and anti-inflammatory cytokines.[3] |
| Cytotoxic Activity | Demonstrates cytotoxicity against nasopharyngeal carcinoma (HK1) cells.[2] Specific IC50 values are not available for the purified compound. | Exhibits broad-spectrum cytotoxicity against various cancer cell lines including melanoma, breast, and pancreatic cancer.[4][5][6][7] Induces apoptosis via the mitochondrial pathway. |
| Antiviral Activity (HBV) | Inhibits Hepatitis B virus (HBV) surface antigen (HBsAg) secretion. Specific IC50 values are not available. | Inhibits HBV replication by downregulating manganese superoxide (B77818) dismutase (SOD2), leading to reactive oxygen species generation and mitochondrial dysfunction.[8] |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the known anti-inflammatory signaling pathway of Betulinic Acid. Due to a lack of specific data for this compound, this is presented as a representative mechanism for this class of natural compounds.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an MTT assay, a common method for assessing cytotoxicity.
Experimental Protocols
Acanthamoeba Viability Assay
This protocol is a generalized procedure based on the methods described in the comparative study of this compound and Betulinic Acid.[1]
Materials:
-
Acanthamoeba trophozoites and cysts
-
PYG medium (peptone-yeast extract-glucose)
-
24-well microtiter plates
-
Test compounds (this compound, Betulinic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Chlorhexidine)
-
Negative control (solvent vehicle)
-
Trypan blue solution
-
Hemocytometer
-
Inverted microscope
Procedure:
-
Culture Acanthamoeba trophozoites in PYG medium at 25°C. To obtain cysts, allow trophozoite cultures to mature for 2-3 weeks.
-
Harvest trophozoites or cysts by centrifugation and resuspend in fresh PYG medium to a concentration of approximately 1 x 10^5 cells/mL.
-
Add 500 µL of the cell suspension to each well of a 24-well plate.
-
Prepare serial dilutions of the test compounds and controls. Add the appropriate concentration of each compound to the wells. Ensure the final solvent concentration is non-toxic to the amoebas.
-
Incubate the plates at 25°C for 24, 48, and 72 hours.
-
Following incubation, resuspend the cells in each well.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) amoebas using a hemocytometer under an inverted microscope.
-
Calculate the percentage of non-viable amoebas for each treatment group compared to the negative control.
MTT Assay for Cytotoxicity
This protocol provides a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HK1 nasopharyngeal carcinoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cyclooxygenase (COX) Inhibition Assay
This is a general protocol for an in vitro assay to determine the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol (B47542) and 1 µM hematin)
-
Test compounds dissolved in a suitable solvent
-
Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)
-
EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include wells with positive and vehicle controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.
Conclusion
This compound emerges as a natural compound with a compelling spectrum of biological activities that mirror those of the extensively studied Betulinic Acid. The available data, particularly its acanthamoebicidal and anti-inflammatory potential through COX inhibition, warrant further investigation. However, a significant knowledge gap remains concerning its specific potency (IC50 values) across its various bioactivities and the underlying molecular mechanisms. The data presented in this guide highlights the therapeutic promise of this compound while underscoring the critical need for comprehensive studies to quantify its efficacy and elucidate its signaling pathways. Such research is essential to fully assess its potential as a lead compound in the development of novel therapeutics for infectious diseases, inflammation, and cancer.
References
- 1. NF-kappaB signaling pathway and its therapeutic implications in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limocitrin increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Periglaucine A: A Statistical Validation of its Therapeutic Potential
A Comparative Guide for Researchers and Drug Development Professionals
Periglaucine A, a naturally occurring alkaloid isolated from Pericampylus glaucus, has demonstrated a promising range of therapeutic activities. This guide provides a comprehensive comparison of this compound's performance against established therapeutic alternatives in the fields of anti-infectives, oncology, and anti-inflammatory agents. The data presented herein is supported by detailed experimental protocols to facilitate reproducibility and further investigation.
Data Presentation: Comparative Efficacy
The therapeutic potential of this compound is best understood in the context of existing treatments. The following tables summarize the quantitative data, comparing the efficacy of this compound and its nanoparticle formulation with standard therapeutic agents.
Table 1: Anti-Acanthamoebic Activity
| Compound/Drug | Organism | Assay | IC50 / MTC90 / MCC90 | Therapeutic Index | Citation |
| This compound | Acanthamoeba triangularis (Trophozoites) | Viability Assay | >70% inhibition at 100 µg/mL | 1.5 | [1] |
| This compound | Acanthamoeba triangularis (Cysts) | Viability Assay | >70% inhibition at 100 µg/mL | 8.5 | [1] |
| PGA-PLGA Nanoparticles | Acanthamoeba triangularis (Trophozoites) | Viability Assay | 74.9% inhibition at 100 µg/mL | Not Reported | [2][3] |
| Chlorhexidine | Acanthamoeba spp. | In vitro assays | Standard Treatment | Not Applicable | [1] |
| Miltefosine | Acanthamoeba spp. (Trophozoites) | Microbroth Dilution | MTC90: 0.125 mg/mL | Not Reported | |
| Miltefosine | Acanthamoeba spp. (Cysts) | Microbroth Dilution | MCC90: 4 mg/mL | Not Reported | |
| Voriconazole | Acanthamoeba polyphaga (Trophozoites) | XTT Assay | IC50: 0.02 mg/L | Not Reported |
Table 2: In Vitro Cytotoxicity
| Compound/Drug | Cell Line | Assay | IC50 | Citation |
| PGA-PLGA Nanoparticles | Lung Epithelial Cell Line | MTT Assay | 2 µg/mL | [2][3] |
| Doxorubicin | Various Cancer Cell Lines | MTT Assay | Varies (typically nM to low µM range) | |
| Cisplatin | Various Cancer Cell Lines | MTT Assay | Varies (typically µM range) |
Table 3: Anti-Inflammatory Activity (COX Inhibition)
| Compound/Drug | Enzyme | Assay | IC50 | Citation |
| This compound | COX-1 / COX-2 | Cyclooxygenase Inhibition Assay | Data not yet available | |
| Celecoxib | COX-2 | In vitro assay | 40 nM | |
| Ibuprofen | COX-1 | Human Peripheral Monocytes | 12 µM | |
| Ibuprofen | COX-2 | Human Peripheral Monocytes | 80 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the replication of these findings.
1. Acanthamoeba Viability Assay
-
Organism: Pathogenic Acanthamoeba triangularis were isolated from environmental water samples.
-
Treatment: Trophozoites and cysts were treated with varying concentrations of this compound. Chlorhexidine was used as a reference drug.
-
Incubation: The treated organisms were incubated for 24-72 hours.
-
Viability Assessment: The survival of trophozoites and cysts was determined using a suitable staining method (e.g., trypan blue exclusion) and counting under a microscope. The percentage of inhibition was calculated relative to the untreated control.
2. MTT Assay for Cytotoxicity
-
Cell Lines: Human lung epithelial cells (MRC-5) and nasopharyngeal carcinoma cells (HK1) were used.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., PGA-PLGA nanoparticles).
-
Incubation: Plates were incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Procedure:
-
After incubation, the treatment medium was removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) was added to each well and incubated for 3-4 hours.
-
The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.
3. Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Source: Purified COX-1 and COX-2 enzymes were used.
-
Substrate: Arachidonic acid was used as the substrate.
-
Treatment: The enzymes were pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., celecoxib, ibuprofen).
-
Reaction: The enzymatic reaction was initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandins (B1171923) (e.g., PGE2) was measured using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of COX inhibition was calculated for each concentration of the test compound. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
4. Heat-Induced Protein Denaturation Assay
-
Principle: This assay assesses the ability of a compound to prevent the denaturation of proteins when heated, which is a hallmark of inflammation.
-
Procedure:
-
A reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) and the test compound at various concentrations was prepared.
-
The mixture was incubated at a physiological temperature (e.g., 37°C) for a short period.
-
The mixture was then heated to induce denaturation (e.g., 72°C for 5 minutes).
-
After cooling, the turbidity of the solution was measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
-
Data Analysis: The percentage of inhibition of protein denaturation was calculated. A lower turbidity indicates a higher level of protein stabilization.
5. Red Blood Cell (RBC) Membrane Stabilization Assay
-
Principle: This assay evaluates the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic stress, which is analogous to the stabilization of lysosomal membranes during inflammation.
-
Procedure:
-
A suspension of red blood cells was prepared from fresh whole blood.
-
The RBC suspension was incubated with various concentrations of the test compound.
-
The cells were then subjected to a hypotonic solution to induce hemolysis.
-
The mixture was centrifuged, and the absorbance of the supernatant, containing the released hemoglobin, was measured at 560 nm.
-
-
Data Analysis: The percentage of membrane stabilization (inhibition of hemolysis) was calculated relative to the control (no test compound).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for assessing the therapeutic potential of this compound.
Caption: The arachidonic acid pathway and the hypothesized inhibitory action of this compound on COX enzymes.
Caption: Potential anticancer signaling pathways that may be modulated by this compound.
References
- 1. Activity of Pericampylus glaucus and this compound in vitro against nasopharangeal carcinoma and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Periglaucine A: Unraveling its Mechanism of Action Through Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Periglaucine A, a natural compound with demonstrated acanthamoebicidal activity, against established alternative treatments. While the precise molecular mechanism of this compound remains under investigation, this document summarizes the existing peer-reviewed data on its efficacy and compares it with drugs that have well-defined mechanisms of action. The information is intended to support further research and drug development efforts in the pursuit of novel anti-amoebic therapies.
Comparative Efficacy of Anti-Acanthamoebic Agents
The following table summarizes the in vitro efficacy of this compound and comparator drugs against Acanthamoeba species. This data provides a quantitative basis for comparing their potencies.
| Compound | Target Organism | Concentration | Effect | Citation |
| This compound | Acanthamoeba triangularis (Trophozoites & Cysts) | 100 µg/mL | >70% inhibition of survival | [1] |
| Betulinic Acid | Acanthamoeba triangularis (Trophozoites & Cysts) | 100 µg/mL | >70% inhibition of survival | [1] |
| Chlorhexidine | Acanthamoeba castellanii (Trophozoites) | 4.16 - 10.42 µg/mL (MMIC-6h) | Minimum Amoebicidal Concentration | [2] |
| Chlorhexidine | Acanthamoeba castellanii (Cysts) | 12.5 µg/mL (MCC) | Minimum Cysticidal Concentration | [2] |
| Pentamidine Isethionate | Acanthamoeba spp. | ~100-200 µg/mL | Amoebicidal and cysticidal properties | [3] |
| Miltefosine | Acanthamoeba spp. | Not specified for cysts | Inhibits trophozoites, but not cysts at tested concentrations | [2] |
MMIC-6h: Minimum Motile Inhibitory Concentration at 6 hours; MCC: Minimum Cysticidal Concentration
Known Mechanisms of Action of Comparator Anti-Acanthamoebic Drugs
Understanding the mechanisms of established drugs provides a framework for postulating and investigating the potential pathways targeted by this compound.
Membrane-Acting Agents: Chlorhexidine and Polymyxin B
These agents primarily disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death. Their positive charges interact with negatively charged phospholipids (B1166683) in the amoeba's plasma membrane.
Caption: Mechanism of membrane-acting anti-acanthamoebic drugs.
Nucleic Acid-Targeting Agents: Pentamidine Isethionate
Pentamidine isethionate is believed to interfere with nucleic acid and protein synthesis, crucial for cell division and survival. It can bind to DNA and inhibit various enzymes involved in these processes.
Caption: Mechanism of nucleic acid-targeting anti-acanthamoebic drugs.
Intracellular Targeting Agents: Miltefosine
Miltefosine is a broad-spectrum antimicrobial that acts as an inhibitor of protein kinase B (Akt), a key enzyme in cell signaling pathways that regulate apoptosis. Its action induces programmed cell death in the amoeba.[3]
Caption: Mechanism of intracellular-targeting anti-acanthamoebic drugs.
Postulated Mechanism of Action for this compound
While definitive studies on the molecular mechanism of this compound are lacking, its observed biological activities provide clues for future investigation. The compound is derived from Pericampylus glaucus, a plant with traditional uses against inflammation.[4][5] Research on the plant extract suggests inhibition of COX-1 and COX-2 enzymes as a potential anti-inflammatory mechanism.[4][5] However, it is not yet confirmed if this compound itself is responsible for this activity and if this is related to its acanthamoebicidal effects.
Given the potent effect of this compound on both the trophozoite and cyst stages of Acanthamoeba[1], it is plausible that its mechanism involves a fundamental cellular process.
Caption: Proposed experimental workflow to elucidate this compound's mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
In Vitro Anti-Acanthamoebic Activity Assay
This protocol is based on the methodology described for testing this compound and Betulinic Acid[1].
-
Organism Culture: Acanthamoeba triangularis trophozoites and cysts are cultured in an appropriate axenic medium.
-
Compound Preparation: this compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.
-
Treatment: Amoebae (both trophozoites and cysts) are incubated with varying concentrations of the test compounds or a vehicle control.
-
Viability Assessment: After a defined incubation period (e.g., 24, 48, 72 hours), the viability of the amoebae is assessed using a suitable method, such as trypan blue exclusion assay or a colorimetric assay (e.g., MTT).
-
Data Analysis: The percentage of inhibition of survival is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined by plotting the percentage of inhibition against the compound concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is a general representation of methods used to assess the anti-inflammatory potential of compounds from Pericampylus glaucus[4][5].
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., indomethacin) as a positive control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Product Measurement: The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of COX activity is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control.
Future Directions
The promising in vitro activity of this compound against Acanthamoeba warrants further investigation into its mechanism of action. Future studies should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular target(s) of this compound within the amoeba.
-
Signaling Pathway Analysis: Investigating the effect of this compound on key cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and membrane biosynthesis.
-
In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of Acanthamoeba infection to determine its therapeutic potential.
By elucidating the mechanism of action of this compound, the scientific community can better understand its potential as a novel anti-acanthamoebic agent and pave the way for the development of more effective treatments for these challenging infections.
References
- 1. Acanthamoebicidal activity of this compound and betulinic acid from Pericampylus glaucus (Lam.) Merr. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro activity of five antimicrobial agents on Acanthamoeba isolates and their toxicity on human corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. The in vitro pharmacological activities of Pericampylus glaucus (Lam.) Merr. and their relation to ethnomedicinal use - Nottingham ePrints [eprints.nottingham.ac.uk]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Periglaucine A
For Immediate Implementation by Laboratory Personnel
This document outlines the essential operational and disposal plan for Periglaucine A, a bioactive alkaloid. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is recognized for its biological activity, including amoebicidal properties and dose-dependent cytotoxicity, necessitating its handling as a hazardous chemical.
Immediate Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined in this document. Personal Protective Equipment (PPE) is mandatory at all times when working with this compound.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved respirator is required. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
Seek immediate medical attention after any exposure.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.
1. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
All waste containers must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
Accumulation Start Date
-
Responsible Researcher's Name and Contact Information
3. Storage:
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.
4. Final Disposal:
-
Arrange for the collection and disposal of this compound waste through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on available information. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for this compound.
Personal protective equipment for handling Periglaucine A
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Periglaucine A. The following procedures are based on available safety data and established best practices for handling potent indole (B1671886) alkaloids. Given the limited specific toxicity data for this compound, a high degree of caution is advised.
Hazard Summary
While specific hazard classifications for this compound are not fully established, it should be handled as a substance of unknown toxicity. Based on its chemical class (indole alkaloid), potential hazards may include skin and eye irritation, respiratory tract irritation if inhaled, and potential systemic effects if absorbed or ingested.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The required level of PPE will depend on the specific procedures being performed.
| Protection Type | Specific Recommendations | Rationale & Use Cases |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing. | To protect eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required for all handling activities. Double-gloving is recommended. | To prevent skin contact and absorption. Gloves should be inspected before use and changed immediately upon contamination.[1] |
| Body Protection | A lab coat or chemical-resistant gown should be worn and fully buttoned.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required when handling powders, generating aerosols, or in case of insufficient ventilation.[1][2] | To prevent inhalation of airborne particles. |
Safe Handling Protocol
Adherence to a strict handling protocol is crucial for personnel safety and to prevent contamination.
1. Designated Area:
-
All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control airborne contaminants.
2. Pre-Handling Preparation:
-
Ensure all necessary safety equipment, including the appropriate PPE and spill cleanup materials, is readily available.
-
Don all required PPE before entering the designated handling area.
-
Prepare all necessary materials and equipment (e.g., vials, solvents, weighing paper) within the containment area to minimize movement in and out.
3. Handling Procedures:
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Keep containers tightly closed when not in use.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.
Emergency Procedures
Spill Response:
-
Alert & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Contain: For small spills, cover with an absorbent material to prevent spreading. For larger spills, follow your institution's emergency response guidelines.
-
Clean-Up: Wear appropriate PPE, including respiratory protection, during cleanup. Collect spilled material and absorbent in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and dispose of all cleanup materials as hazardous waste.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips, vials), in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. Do not discharge into the environment.[3]
Diagrams
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
